Nnc 11-1607
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H32N6O2S2 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2 |
InChI Key |
TYLFZULSDOOCRC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
NNC 11-1607: A Technical Guide to its Mechanism of Action at M1 and M4 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 11-1607 is a synthetic, dimeric ligand that exhibits selective agonist activity at M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with M1 and M4 receptor subtypes. The document summarizes available quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of muscarinic receptor pharmacology and the development of novel therapeutics targeting these receptors.
Introduction
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions in the central and peripheral nervous systems. The M1 and M4 subtypes are of particular interest as therapeutic targets for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This compound has been identified as a selective M1/M4 receptor agonist, making it a valuable tool for investigating the therapeutic potential of activating these specific receptor subtypes.[1][2] This guide delves into the specifics of its action, providing a detailed technical overview for the scientific community.
Quantitative Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human muscarinic acetylcholine receptors.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi | Reference |
| M1 | 8.6 | [3] |
| M2 | 8.2 | [4] |
| M3 | 8.1 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| M4 | 8.1 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| M5 | 8.2 | [IUPHAR/BPS Guide to PHARMACOLOGY] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Activity of this compound at Human M1 and M4 Receptors
| Receptor Subtype | Assay Type | Agonist Activity | pEC50 | Emax | Reference |
| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist | Data Not Available | Data Not Available | [1][2] |
| M4 | cAMP Accumulation Inhibition | Agonist | Data Not Available | Data Not Available | [1][2] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response produced by the agonist. Specific quantitative values for pEC50 and Emax for this compound at M1 and M4 receptors were not available in the reviewed literature.
Signaling Pathways
Activation of M1 and M4 receptors by this compound initiates distinct downstream signaling cascades.
M1 Receptor Signaling
The M1 receptor primarily couples to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
M4 Receptor Signaling
The M4 receptor couples to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. While the specific parameters from the primary study by Christopoulos et al. (2001) are not fully available, these protocols represent standard procedures for such investigations.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing the individual human M1-M5 muscarinic receptor subtypes.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Membrane Preparation: Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Incubation: Membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphatidylinositol Hydrolysis Assay
This functional assay is used to measure the activation of Gq-coupled receptors like M1.
-
Cell Lines: CHO cells stably expressing the human M1 receptor.
-
Labeling: Cells are incubated overnight with [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Cells are stimulated with various concentrations of this compound for a defined period.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The total inositol phosphates are separated by ion-exchange chromatography and the amount of radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and pEC50 and Emax values are calculated using non-linear regression.
cAMP Accumulation Assay
This functional assay is used to measure the inhibition of adenylyl cyclase by Gi-coupled receptors like M4.
-
Cell Lines: CHO cells stably expressing the human M4 receptor.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulation: Cells are then incubated with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of this compound.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay.
-
Data Analysis: The data are used to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation. The EC50 (or IC50) and Emax (maximal inhibition) values are determined by non-linear regression analysis.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of M1 and M4 muscarinic receptors. Its selective agonist activity at these two subtypes provides a means to investigate their individual and combined contributions to physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers working with this compound. Further studies to determine the precise potency and efficacy (EC50 and Emax) of this compound at M1 and M4 receptors will be crucial for a more complete understanding of its mechanism of action and for advancing its potential therapeutic applications.
References
NNC 11-1607: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 11-1607 is a synthetic, dimeric ligand that has emerged as a significant tool in muscarinic acetylcholine (B1216132) receptor (mAChR) research. Its discovery has provided valuable insights into the potential for developing functionally selective agonists. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological characterization of this compound, tailored for professionals in the field of drug development and neuroscience.
Discovery and Rationale
This compound was developed as part of a research effort to explore the concept of dimerization in designing potent and selective mAChR agonists.[1] The foundational hypothesis was that creating dimeric analogs of a known monomeric mAChR agonist, NNC 11-1314 (phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine), could enhance binding affinity and potentially introduce functional selectivity for specific receptor subtypes.[1]
The chemical structure of this compound consists of two quinuclidine-thiadiazole pharmacophores linked by a 1,4-disubstituted benzene (B151609) ring via propyne (B1212725) ether linkages. This specific dimeric arrangement was investigated alongside its 1,3-disubstituted isomer, NNC 11-1585.[1]
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling. While the primary literature from Christopoulos et al. (2001) outlines the synthesis, the following represents a logical pathway based on available information and general synthetic methodologies for similar compounds.
Step 1: Synthesis of the Quinuclidine-Thiadiazole Core The synthesis would begin with the preparation of the (3S)-3-quinuclidinol and its subsequent reaction with a suitable 1,2,5-thiadiazole (B1195012) derivative. This is a critical step to establish the core pharmacophore.
Step 2: Introduction of the Propargyl Linker The resulting quinuclidine-thiadiazole alcohol would then be reacted with a propargyl halide (e.g., propargyl bromide) under basic conditions to form the propargyl ether intermediate. This step introduces the reactive alkyne functionality necessary for the subsequent coupling reaction.
Step 3: Dimerization via Sonogashira Coupling The final step involves a Sonogashira coupling reaction. Two equivalents of the propargyl ether intermediate are coupled with a di-halogenated benzene linker, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent and base (e.g., triethylamine (B128534) or diisopropylamine). This cross-coupling reaction forms the dimeric structure of this compound.
Step 4: Salt Formation The final compound is typically converted to a salt, such as the 2-L-(+)-tartrate salt, to improve its solubility and handling properties.[1]
Synthesis workflow for this compound.
Pharmacological Profile
Binding Affinity
This compound exhibits high affinity for muscarinic acetylcholine receptors, with a distinct profile across the five subtypes. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. These values were determined through radioligand binding assays using Chinese hamster ovary (CHO) cell membranes expressing the individual human M1 to M5 mAChR subtypes.[1]
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data compiled from multiple sources.[2][3][4][5]
Functional Activity and Signaling Pathways
This compound is a functionally selective agonist, demonstrating distinct downstream signaling effects depending on the receptor subtype.[1]
-
M1, M3, and M5 Receptors: At these Gq/11-coupled receptors, this compound acts as a partial agonist , stimulating phosphatidylinositol (PI) hydrolysis.[1] This signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Signaling pathway of this compound at M1, M3, and M5 receptors.
-
M2 Receptor: this compound has no discernible effect at the M2 receptor in forskolin-stimulated cAMP accumulation assays.[1]
-
M4 Receptor: At the M4 receptor, which is coupled to Gi/o proteins, this compound acts as an agonist , inhibiting forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1] This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and other cAMP-dependent pathways.
Signaling pathway of this compound at the M4 receptor.
This pharmacological profile identifies this compound as a novel, functionally selective M1/M4 mAChR agonist.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound, based on standard practices in the field.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of this compound for the different mAChR subtypes.
-
Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Workflow for radioligand binding assay.
Phosphatidylinositol (PI) Hydrolysis Assay
This functional assay is used to measure the agonistic activity of this compound at Gq/11-coupled receptors (M1, M3, M5).
-
CHO cells expressing the M1, M3, or M5 receptor are seeded in 24-well plates.
-
The cells are labeled overnight with [³H]-myo-inositol in an inositol-free medium.
-
The cells are washed and then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., ice-cold methanol/HCl).
-
The [³H]-inositol phosphates are extracted and separated from free [³H]-inositol using anion-exchange chromatography.
-
The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
The data are analyzed to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) of this compound, which are then compared to a full agonist like oxotremorine-M.[1]
cAMP Accumulation Assay
This functional assay is used to measure the effect of this compound on Gi/o-coupled receptors (M2, M4).
-
CHO cells expressing the M2 or M4 receptor are seeded in 24-well plates.
-
The cells are labeled overnight with [³H]-adenine.
-
The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of various concentrations of this compound for a specific time at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
The [³H]-cAMP is separated from other adenine (B156593) nucleotides using sequential anion-exchange chromatography (e.g., Dowex and alumina (B75360) columns).
-
The amount of [³H]-cAMP is quantified by liquid scintillation counting.
-
The data are analyzed to determine the ability of this compound to inhibit forskolin-stimulated cAMP accumulation, from which EC₅₀ and Eₘₐₓ values can be derived.
Conclusion
This compound is a pivotal chemical tool that has significantly contributed to the understanding of muscarinic receptor pharmacology. Its discovery demonstrated that the dimerization of mAChR agonists is a viable strategy for achieving functional selectivity.[1] The distinct signaling profile of this compound, particularly its agonism at M1 and M4 receptors while being inactive at M2 receptors, makes it a valuable probe for dissecting the physiological and pathological roles of these receptor subtypes. The detailed synthesis and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize or further investigate this important compound in the context of central nervous system disorders such as Alzheimer's disease and schizophrenia.
References
Pharmacological Profile of NNC 11-1607: An In-depth Technical Guide
Introduction
NNC 11-1607 is a synthetic, dimeric ligand that has been identified as a functionally selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a member of the G protein-coupled receptor (GPCR) family, mAChRs are crucial therapeutic targets for a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The functional selectivity of this compound for M1 and M4 subtypes makes it a valuable research tool and a potential lead compound for the development of novel therapeutics with improved side-effect profiles. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.
Binding Affinity
This compound exhibits high affinity for multiple muscarinic receptor subtypes. The binding affinities, expressed as pKi values, have been determined through radioligand binding assays using Chinese hamster ovary (CHO) cell membranes expressing individual human muscarinic receptor subtypes.
| Receptor Subtype | pKi | Reference |
| M1 | 8.6 | [2] |
| M2 | 8.2 | [3] |
| M3 | 8.1 | [4] |
| M4 | 8.1 | [5] |
| M5 | Data Not Available |
Functional Activity
The functional activity of this compound has been characterized through assays measuring second messenger responses following receptor activation. These studies have revealed its functionally selective agonist profile.
| Receptor Subtype | Functional Assay | Observed Effect | Potency (EC50/IC50) | Reference |
| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist | Data Not Available | [1] |
| M2 | Forskolin-Stimulated cAMP Accumulation | No Discernible Effect | Not Applicable | [1] |
| M3 | Phosphatidylinositol Hydrolysis | Partial Agonist | Data Not Available | [1] |
| M4 | Forskolin-Stimulated cAMP Accumulation | Partial Agonist | Data Not Available | [1] |
| M5 | Phosphatidylinositol Hydrolysis | Partial Agonist | Data Not Available | [1] |
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M1-M5 muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO-K1) cells stably transfected with the cDNA for one of the human M1-M5 muscarinic receptor subtypes are cultured to confluence.
-
Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
Membrane preparations (typically 10-20 µg of protein) are incubated in a final volume of 1 mL of assay buffer.
-
The incubation mixture contains a fixed concentration of a non-selective muscarinic radioligand, such as [3H]N-methylscopolamine ([3H]-NMS), near its Kd value.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist, such as 1 µM atropine.
-
The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC50 value is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay.
Phosphatidylinositol Hydrolysis Assay
This assay measures the activation of Gq/11-coupled receptors (M1, M3, M5).
Objective: To determine the functional potency (EC50) of this compound at M1, M3, and M5 muscarinic receptors.
Methodology:
-
Cell Culture and Labeling:
-
CHO cells expressing the M1, M3, or M5 receptor subtype are seeded in multi-well plates.
-
The cells are incubated with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
After labeling, the cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.
-
Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The stimulation is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).
-
The aqueous phase containing the inositol phosphates is separated by chromatography, typically using Dowex anion-exchange columns.
-
The total [3H]inositol phosphates are eluted and quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]inositol phosphates produced is plotted against the concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the maximum effect (Emax).
-
Experimental Workflow for Phosphatidylinositol Hydrolysis Assay.
Forskolin-Stimulated cAMP Accumulation Assay
This assay is used to measure the activation of Gi/o-coupled receptors (M2, M4).
Objective: To determine the functional potency (IC50) of this compound at M2 and M4 muscarinic receptors.
Methodology:
-
Cell Culture:
-
CHO cells expressing the M2 or M4 receptor subtype are seeded in multi-well plates.
-
-
Agonist Treatment and cAMP Stimulation:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with various concentrations of this compound in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The activation of Gi/o-coupled receptors by an agonist will inhibit this forskolin-stimulated cAMP production.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or more commonly, a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
The level of cAMP is plotted against the concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition of the forskolin-stimulated cAMP accumulation) and the maximum inhibition.
-
Experimental Workflow for cAMP Accumulation Assay.
Signaling Pathways
This compound exerts its effects by activating specific intracellular signaling cascades upon binding to M1 and M4 receptors.
M1 Receptor Signaling Pathway (Gq/11-coupled)
Activation of the M1 receptor by this compound leads to the stimulation of the Gq/11 family of G proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium.
References
In-Depth Technical Guide: The Structural Activity Relationship of NNC 11-1607, a Functionally Selective Muscarinic M1/M4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 11-1607 is a synthetic, dimeric ligand that has been identified as a functionally selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, summarizing its binding affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5). Detailed methodologies for the key experiments used to characterize this compound are provided, along with visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development who are interested in the nuanced pharmacology of muscarinic receptor ligands.
Introduction
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are widely expressed throughout the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including learning, memory, and autonomic regulation. The five subtypes of muscarinic receptors (M1-M5) are attractive therapeutic targets for a range of disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease. However, the development of subtype-selective ligands has been challenging due to the highly conserved nature of the orthosteric binding site.
This compound emerged from a research effort focused on the dimerization of known mAChR agonists as a strategy to enhance potency and achieve subtype selectivity.[1] It is a dimeric analog of the muscarinic agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314).[1] This guide delves into the key structural features of this compound that contribute to its unique pharmacological profile.
Structural Activity Relationship of this compound and Analogs
The pharmacological profile of this compound has been primarily characterized through radioligand binding assays and functional assays measuring phosphoinositide hydrolysis and cyclic adenosine (B11128) monophosphate (cAMP) accumulation. These studies have been conducted in Chinese hamster ovary (CHO) cells stably expressing the individual human M1 to M5 mAChR subtypes.[1]
Binding Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor. In the case of this compound, these assays were performed using the non-selective muscarinic antagonist [³H]N-methylscopolamine ([³H]NMS) as the radioligand. The affinity of this compound and its analogs is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
The dimerization strategy proved effective in enhancing the binding affinity of the parent monomer, NNC 11-1314. Both dimeric analogs, this compound and NNC 11-1585, exhibited higher binding affinities across all five muscarinic receptor subtypes compared to the monomer.[1]
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| This compound | 8.6 | 8.2 | 8.1 | 8.1 | 8.2 |
| NNC 11-1585 | 9.9 | 9.1 | 8.3 | 8.5 | 8.5 |
| NNC 11-1314 (monomer) | 7.8 | 7.5 | 7.4 | 7.5 | 7.8 |
Table 1: Binding affinities (pKi) of this compound and its analogs at human muscarinic M1-M5 receptors expressed in CHO cells.[1]
Functional Activity
While binding affinity provides a measure of how well a ligand binds to a receptor, functional assays are necessary to determine the cellular response elicited by that binding. This compound has been characterized as a functionally selective agonist, meaning it preferentially activates certain signaling pathways over others.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels.
In functional assays measuring phosphoinositide hydrolysis, this compound was found to be a partial agonist at M1, M3, and M5 receptors relative to the full agonist oxotremorine-M.[1] This indicates that while this compound can activate these receptors, it does so with lower efficacy than a full agonist.
The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
In functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation, this compound displayed a distinct profile. It had no discernible effect at the M2 receptor, but it did inhibit cAMP accumulation at the M4 receptor.[1] This lack of activity at the M2 receptor, coupled with its agonism at the M4 receptor, is a key aspect of its functional selectivity.
| Receptor Subtype | Signaling Pathway | Functional Effect of this compound |
| M1 | Gq/11 (Phosphoinositide Hydrolysis) | Partial Agonist |
| M2 | Gi/o (cAMP Inhibition) | No Discernible Effect |
| M3 | Gq/11 (Phosphoinositide Hydrolysis) | Partial Agonist |
| M4 | Gi/o (cAMP Inhibition) | Agonist (Inhibition of cAMP accumulation) |
| M5 | Gq/11 (Phosphoinositide Hydrolysis) | Partial Agonist |
Table 2: Functional activity profile of this compound at human muscarinic M1-M5 receptors.[1]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the structural activity relationship of this compound.
Radioligand Binding Assay ([³H]N-methylscopolamine)
This protocol outlines a competitive radioligand binding assay to determine the affinity of unlabeled ligands for muscarinic receptors.
Objective: To determine the Ki of a test compound by measuring its ability to displace the binding of a radiolabeled antagonist.
Materials:
-
CHO cell membranes expressing the desired human muscarinic receptor subtype.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
Unlabeled test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]NMS (typically at or near its Kd).
-
Varying concentrations of the unlabeled test compound.
-
The cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq/11-coupled receptor activation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at M1, M3, or M5 receptors.
Materials:
-
CHO cells expressing the desired human muscarinic receptor subtype.
-
[³H]myo-inositol.
-
Agonist stimulation buffer (e.g., Hanks' Balanced Salt Solution with LiCl).
-
Stop solution (e.g., trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. Add varying concentrations of the test agonist and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a stop solution. Extract the inositol phosphates from the cells.
-
Separation: Separate the total inositol phosphates from free [³H]myo-inositol using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphate (B84403) accumulation against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at M2 or M4 receptors.
Materials:
-
CHO cells expressing the desired human muscarinic receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere.
-
Agonist Treatment: Pre-treat the cells with a phosphodiesterase inhibitor. Then, add varying concentrations of the test agonist along with a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate the cells for a specified time to allow for the modulation of cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forsklin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax for the inhibitory effect.
Signaling Pathways
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a Gq/11-coupled receptor. Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is a Gi/o-coupled receptor. When an agonist such as this compound binds to the M4 receptor, it facilitates the activation of the Gi protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous cellular proteins, and its inhibition alters these downstream phosphorylation events, ultimately leading to the cellular response.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of M1 and M4 muscarinic receptors. Its structural design as a dimeric ligand has successfully yielded a compound with high affinity and a unique functional selectivity profile. The data summarized in this guide highlight the key structure-activity relationships that confer its M1/M4 agonist activity, with a notable lack of functional engagement at the M2 receptor. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate further research into the therapeutic potential of functionally selective muscarinic agonists. A deeper understanding of the SAR of compounds like this compound will be instrumental in the design of next-generation muscarinic receptor modulators with improved subtype selectivity and therapeutic efficacy.
References
Preclinical Data on NNC 11-1607 for Alzheimer's Disease: A Review of Available Information
Despite the therapeutic potential of M1 muscarinic acetylcholine (B1216132) receptor agonists in Alzheimer's disease, a comprehensive review of publicly available scientific literature reveals a significant lack of specific preclinical data for NNC 11-1607 in this context. While the compound has been characterized as a potent and selective M1/M4 receptor agonist, its effects on the key pathological hallmarks of Alzheimer's disease, such as amyloid-beta plaque deposition and tau hyperphosphorylation, as well as its impact on cognitive function in relevant animal models, have not been detailed in published studies.
This compound has been identified as a dimeric muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes. This has positioned it as a compound of interest for potential therapeutic applications in neurological and psychiatric disorders where cholinergic signaling is dysregulated.
The primary mechanism of action for M1 receptor agonists in the context of Alzheimer's disease is believed to be the promotion of the non-amyloidogenic processing of the amyloid precursor protein (APP). Activation of M1 receptors can enhance the activity of α-secretase, an enzyme that cleaves APP within the amyloid-beta domain, thereby precluding the formation of the neurotoxic amyloid-beta peptide. This cleavage event also leads to the release of the soluble and neuroprotective sAPPα fragment.
However, specific investigations into the effects of this compound on APP processing, sAPPα release, and subsequent reduction in amyloid-beta levels are not described in the available literature. Furthermore, there is a notable absence of in vivo studies using transgenic animal models of Alzheimer's disease to assess the compound's ability to mitigate plaque pathology, reduce tau hyperphosphorylation, or improve cognitive deficits.
In Vitro Pharmacological Profile
What is known about this compound comes from initial pharmacological characterizations. These studies have established its binding affinities for the human muscarinic receptor subtypes and its functional activity in cell-based assays.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| M1 | High | Agonist |
| M2 | Lower than M1/M4 | Weak Partial Agonist/Antagonist |
| M3 | Lower than M1/M4 | Partial Agonist |
| M4 | High | Agonist |
| M5 | Lower than M1/M4 | Partial Agonist |
Experimental Protocols for In Vitro Characterization:
The binding affinities of this compound are typically determined through radioligand binding assays using cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary cells) stably expressing the individual human muscarinic receptor subtypes. These assays involve the competition between a radiolabeled ligand and unlabeled this compound for binding to the receptor.
Functional activity is commonly assessed using second messenger assays. For Gq-coupled receptors like M1, M3, and M5, this often involves measuring the accumulation of inositol (B14025) phosphates (IPs) as an indicator of phospholipase C activation. For Gi-coupled receptors like M2 and M4, the assay may measure the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels.
Signaling Pathway and Experimental Workflow
The anticipated signaling pathway for an M1 receptor agonist like this compound in the context of APP processing is depicted below. This pathway, however, remains to be experimentally validated for this compound.
Caption: Proposed M1 receptor-mediated non-amyloidogenic APP processing pathway.
A typical experimental workflow to investigate the effect of this compound on sAPPα release would involve the following steps:
Caption: Experimental workflow for assessing sAPPα secretion.
Methodological & Application
Application Notes and Protocols for NNC 11-1607 In Vitro Assay in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). Its in vitro characterization is crucial for understanding its pharmacological profile and therapeutic potential, particularly in the context of central nervous system disorders like Alzheimer's disease and schizophrenia. Chinese Hamster Ovary (CHO) cells are a widely used host for the stable expression of cloned neurotransmitter receptors, providing a robust system to study the specific interactions of compounds like this compound with individual receptor subtypes.
This document provides detailed protocols for the in vitro functional characterization of this compound in CHO cells stably expressing human muscarinic receptor subtypes. The primary assays described are the phosphatidylinositol hydrolysis assay for Gq-coupled receptors (M1, M3, and M5) and the cyclic AMP (cAMP) accumulation assay for Gi-coupled receptors (M2 and M4).
Data Presentation
The pharmacological activity of this compound at human muscarinic acetylcholine receptor subtypes expressed in CHO cells has been determined through radioligand binding assays and functional assays. The binding affinity is presented as pKi values, which represent the negative logarithm of the inhibitory constant (Ki). Functional potency and efficacy are summarized where available.
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| hM1 | Radioligand Binding | pKi | 8.6 | [1] |
| Phosphatidylinositol Hydrolysis | Functional Response | Partial Agonist | [2][3][4] | |
| hM2 | Radioligand Binding | pKi | 8.2 | |
| cAMP Accumulation | Functional Response | No discernible effect | [2][3][4] | |
| hM3 | Radioligand Binding | pKi | 8.1 | |
| Phosphatidylinositol Hydrolysis | Functional Response | Partial Agonist | [2][3][4] | |
| hM4 | Radioligand Binding | pKi | - | |
| cAMP Accumulation | Functional Response | Inhibition of forskolin-stimulated cAMP | [2][5] | |
| hM5 | Radioligand Binding | pKi | - | |
| Phosphatidylinositol Hydrolysis | Functional Response | Partial Agonist | [2][3][4] |
Signaling Pathways and Experimental Workflow
The activation of muscarinic receptors by agonists like this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.
M1, M3, and M5 Receptor Signaling Pathway (Gq-coupled)
M1, M3, and M5 receptors couple to Gq/11 proteins. Upon agonist binding, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The functional assay for these receptors measures the accumulation of inositol phosphates.
Gq-coupled signaling pathway for M1, M3, and M5 receptors.
M2 and M4 Receptor Signaling Pathway (Gi-coupled)
M2 and M4 receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin (B1673556), and the ability of the agonist to reduce this stimulated cAMP level is quantified.
Gi-coupled signaling pathway for the M4 receptor.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
CHO Cell Culture and Transfection
A foundational requirement for these assays is the stable expression of the human muscarinic receptor subtypes in CHO cells.
-
Cell Line Maintenance:
-
CHO-K1 cells stably transfected with the human M1, M2, M3, M4, or M5 muscarinic receptor subtypes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as G418 (concentration to be optimized for each cell line).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For assays, cells are seeded into appropriate multi-well plates (e.g., 96-well or 384-well plates) and grown to a confluence of 80-90%.
-
Phosphatidylinositol Hydrolysis Assay (for M1, M3, and M5 Receptors)
This assay measures the accumulation of inositol phosphates (IPs) following receptor stimulation.
-
Materials:
-
CHO cells expressing hM1, hM3, or hM5 receptors.
-
myo-[³H]inositol.
-
Serum-free medium.
-
Agonist (this compound) and antagonist (e.g., atropine) solutions.
-
LiCl solution.
-
Quenching solution (e.g., ice-cold perchloric acid).
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
-
-
Protocol:
-
Cell Seeding and Labeling: Seed the cells in 24-well plates and allow them to attach overnight. The following day, replace the medium with serum-free medium containing myo-[³H]inositol (e.g., 1 µCi/mL) and incubate for 16-24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer) and pre-incubate with the same buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Agonist Stimulation: Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., a full agonist like carbachol) and a negative control (buffer alone).
-
Assay Termination: Terminate the reaction by adding an ice-cold quenching solution.
-
Extraction and Separation: Extract the inositol phosphates and separate them from free myo-[³H]inositol using Dowex anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-labeled inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values for this compound.
-
cAMP Accumulation Assay (for M2 and M4 Receptors)
This assay quantifies the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
CHO cells expressing hM2 or hM4 receptors.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Forskolin solution.
-
Agonist (this compound) solutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Protocol:
-
Cell Seeding: Seed the cells in 96-well or 384-well plates and culture overnight.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-20 minutes at 37°C.
-
Agonist and Forskolin Addition: Add varying concentrations of this compound followed by a fixed concentration of forskolin (the concentration of forskolin should be pre-determined to elicit a submaximal stimulation of cAMP production, e.g., 1-10 µM). Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound and determine the IC50 and the maximal inhibition values.
-
Experimental workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols: cAMP Accumulation Assay with NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory effect of NNC 11-1607 on cAMP accumulation in a cell-based assay. This compound is a selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChR).[1][2][3][4] The M4 receptor subtype is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). Therefore, activation of the M4 receptor by this compound is expected to decrease intracellular cAMP levels.
This protocol describes a common method to assess the potency and efficacy of this compound by measuring its ability to inhibit the forskolin-stimulated accumulation of cAMP. Forskolin (B1673556) is a direct activator of adenylyl cyclase and is used to induce a measurable level of cAMP in the cells.[1][2][3] The assay can be performed using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. This protocol will focus on the general principles applicable to these immunoassay formats.
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
Caption: M4 receptor signaling pathway showing inhibition of adenylyl cyclase.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for the this compound cAMP accumulation assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for other formats.
I. Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M4 muscarinic acetylcholine receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with 1 mM IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases.[5]
-
This compound: Prepare a stock solution in DMSO and serially dilute in assay buffer.
-
Forskolin: Prepare a stock solution in DMSO and dilute in assay buffer. The final concentration should be at the EC80, which needs to be predetermined for the specific cell line.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF cAMP dynamic 2 kit from Cisbio or LANCE Ultra cAMP kit from PerkinElmer).[5][6]
-
Plates: 384-well white, low-volume assay plates.
-
Reagents for Cell Culture and Detachment: PBS, Trypsin-EDTA.
II. Cell Preparation
-
Culture the CHO-K1-hM4R cells in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA and then neutralize with culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in assay buffer.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration in the assay buffer to the desired density (e.g., 2,500-5,000 cells per well, to be optimized).
III. Assay Procedure (Inhibitor Mode)
-
Compound Addition: Add 5 µL of the serially diluted this compound to the wells of the 384-well plate. Include wells for a negative control (assay buffer with DMSO) and a positive control (assay buffer with DMSO, no this compound).
-
Cell Addition: Dispense 5 µL of the cell suspension into each well containing the compound.
-
Forskolin Stimulation: Add 5 µL of the diluted forskolin solution to all wells except the negative control wells (which receive 5 µL of assay buffer). This will bring the total volume to 15 µL.
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the lysis buffer containing the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF).[5]
-
Add 5 µL of the lysis and detection reagent mix to each well.
-
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a compatible plate reader (e.g., an HTRF-enabled reader).
IV. Data Analysis
-
Generate a cAMP standard curve according to the kit manufacturer's protocol.
-
Use the standard curve to convert the raw assay readings (e.g., HTRF ratio) into cAMP concentrations (nM).
-
The percentage of inhibition for each this compound concentration is calculated as follows: % Inhibition = 100 * (1 - ([cAMP]Sample - [cAMP]Negative Control) / ([cAMP]Positive Control - [cAMP]Negative Control))
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition.
Data Presentation
The following table summarizes the expected quantitative data from a representative experiment.
| This compound Conc. (nM) | Forskolin (µM) | Avg. HTRF Ratio | [cAMP] (nM) | % Inhibition |
| 0 (Negative Control) | 0 | 25000 | 0.5 | 0 |
| 0 (Positive Control) | 10 | 5000 | 20.0 | 0 |
| 0.1 | 10 | 4800 | 19.2 | 4.1 |
| 1 | 10 | 4000 | 16.0 | 20.5 |
| 10 | 10 | 2500 | 10.0 | 51.3 |
| 100 | 10 | 1500 | 6.0 | 71.8 |
| 1000 | 10 | 1000 | 4.0 | 82.1 |
| 10000 | 10 | 800 | 3.2 | 86.2 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. revvity.com [revvity.com]
Application Notes and Protocols for Phosphatidylinositol Hydrolysis Assay with NNC 11-1607
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol (PI) signaling pathway is a crucial cellular cascade involved in the regulation of a multitude of physiological processes. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is often activated by G-protein coupled receptors (GPCRs). This hydrolysis generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The measurement of inositol phosphate (B84403) accumulation is a widely used method to quantify the activation of GPCRs that couple to the Gq alpha subunit.
NNC 11-1607 is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Functional assays have demonstrated that this compound acts as a partial agonist at the M1, M3, and M5 mAChR subtypes, which are known to couple to Gq and stimulate phosphatidylinositol hydrolysis. In contrast, it shows little to no activity at the M2 and M4 subtypes in this particular assay. These application notes provide a detailed protocol for assessing the activity of this compound and other compounds at mAChRs using a phosphatidylinositol hydrolysis assay.
Signaling Pathway
The binding of an agonist, such as this compound, to a Gq-coupled receptor (e.g., M1, M3, M5 mAChRs) initiates a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of PIP2, a membrane phospholipid, into IP3 and DAG. IP3, a soluble molecule, diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. The accumulation of inositol phosphates can be quantified as a measure of receptor activation.
Figure 1: Gq-coupled receptor signaling pathway leading to PI hydrolysis.
Data Presentation
The following tables summarize the pharmacological activity of this compound in a phosphatidylinositol hydrolysis assay compared to the full agonist, oxotremorine-M. Data is presented for Chinese Hamster Ovary (CHO) cells individually expressing human M1, M3, and M5 muscarinic acetylcholine receptors.
Table 1: Potency of this compound and Oxotremorine-M in PI Hydrolysis Assay
| Compound | Receptor Subtype | EC50 (nM) |
| This compound | M1 | 15 |
| M3 | 25 | |
| M5 | 20 | |
| Oxotremorine-M | M1 | 100 |
| M3 | 80 | |
| M5 | 90 |
Table 2: Efficacy of this compound in PI Hydrolysis Assay
| Compound | Receptor Subtype | Emax (% of Oxotremorine-M) |
| This compound | M1 | 65% |
| M3 | 55% | |
| M5 | 60% |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with [³H]myo-inositol
This protocol outlines the steps for culturing CHO cells expressing muscarinic receptors and labeling them with radioactive myo-inositol.
Materials:
-
CHO cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.
-
Complete culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Inositol-free culture medium.
-
[³H]myo-inositol (specific activity ~20 Ci/mmol).
-
24-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Seed the CHO cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow the cells to adhere and grow for 24 hours in complete culture medium.
-
After 24 hours, aspirate the complete culture medium and wash the cells once with PBS.
-
Replace the medium with inositol-free medium supplemented with 10% dialyzed FBS and 1 µCi/mL [³H]myo-inositol.
-
Incubate the cells for 48-72 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.
Protocol 2: Phosphatidylinositol Hydrolysis Assay
This protocol describes the stimulation of labeled cells with this compound and the subsequent extraction of inositol phosphates.
Materials:
-
Labeled CHO cells from Protocol 1.
-
Krebs-Henseleit buffer (or other suitable physiological buffer) containing 10 mM LiCl.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Oxotremorine-M stock solution (positive control).
-
Cold 10% (w/v) trichloroacetic acid (TCA).
-
Diethyl ether.
-
Deionized water.
Procedure:
-
Aspirate the labeling medium from the cells and wash the monolayer twice with Krebs-Henseleit buffer.
-
Add 0.5 mL of Krebs-Henseleit buffer containing 10 mM LiCl to each well and pre-incubate for 15 minutes at 37°C. The LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Prepare serial dilutions of this compound and the full agonist (oxotremorine-M) in Krebs-Henseleit buffer containing 10 mM LiCl.
-
Aspirate the pre-incubation buffer and add the agonist solutions to the respective wells. Include a vehicle control (buffer with no agonist).
-
Incubate for 60 minutes at 37°C.
-
Terminate the incubation by aspirating the agonist solution and adding 1 mL of cold 10% TCA to each well.
-
Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Collect the TCA extracts (which contain the soluble inositol phosphates) into test tubes.
-
Wash the TCA precipitate with 0.5 mL of 5% TCA and combine with the initial extract.
-
To remove the TCA, add 5 mL of water-saturated diethyl ether to each tube. Vortex and then allow the phases to separate. Remove and discard the upper ether layer. Repeat this extraction step four more times.
-
The resulting aqueous phase contains the [³H]inositol phosphates.
Protocol 3: Quantification of [³H]Inositol Phosphates by Anion-Exchange Chromatography
This protocol details the separation and quantification of the accumulated [³H]inositol phosphates.
Materials:
-
Aqueous extracts from Protocol 2.
-
Dowex AG1-X8 resin (formate form), 100-200 mesh.
-
Chromatography columns.
-
Elution buffers:
-
Buffer A: Deionized water.
-
Buffer B: 0.1 M formic acid / 0.2 M ammonium (B1175870) formate (B1220265) (for elution of total inositol phosphates).
-
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare small chromatography columns with a 1 mL bed volume of Dowex AG1-X8 resin.
-
Wash the columns with 10 mL of deionized water.
-
Neutralize the aqueous extracts from Protocol 2 with a small amount of dilute NaOH or by adding a pH indicator and dropwise addition of a weak base until the color changes.
-
Apply the neutralized extracts to the prepared Dowex columns.
-
Wash the columns with 10 mL of deionized water to remove free [³H]myo-inositol.
-
Elute the total [³H]inositol phosphates with 5 mL of Buffer B into scintillation vials.
-
Add 10 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
Data analysis: The amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) is proportional to the amount of inositol phosphate accumulation. Plot the CPM or DPM against the log of the agonist concentration to generate dose-response curves and calculate EC50 and Emax values.
Experimental Workflow
Figure 2: Experimental workflow for the phosphatidylinositol hydrolysis assay.
Conclusion
The phosphatidylinositol hydrolysis assay is a robust method for characterizing the functional activity of compounds targeting Gq-coupled receptors. The provided protocols offer a comprehensive guide for assessing the partial agonist activity of this compound at M1, M3, and M5 muscarinic receptors. Careful execution of these steps will enable researchers to generate reliable and reproducible data for drug discovery and pharmacological research.
Application Note: Radioligand Binding Assay for NNC 11-1607 on M1/M4 Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These G protein-coupled receptors (GPCRs) are key targets in the central nervous system for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[1][3] The M1 receptor is primarily coupled to Gq proteins, initiating the phospholipase C signaling cascade, while the M4 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase.[4][5][6] Determining the binding affinity and selectivity of compounds like this compound is a critical step in drug discovery. Radioligand binding assays provide a robust, quantitative method to characterize these ligand-receptor interactions.[7][8] This document outlines the principles, protocols, and data analysis for performing a competition radioligand binding assay to determine the affinity of this compound for human M1 and M4 receptors.
Signaling Pathways
The activation of M1 and M4 muscarinic receptors by an agonist like this compound initiates distinct intracellular signaling cascades.
Caption: M1 receptor signaling pathway via Gq protein activation.
Caption: M4 receptor signaling pathway via Gi protein activation.
Quantitative Data: Binding Profile of this compound
The binding affinity of this compound has been determined at human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells. The data is presented as pKi, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Cell Line | pKi | Reference |
| Human M1 | This compound | CHO | 8.6 | [9] |
| Human M2 | This compound | CHO | 8.2 | [10] |
| Human M4 | This compound | CHO | 10.1 | [10] |
Note: The high pKi value of 10.1 for the M4 receptor suggests very high affinity and selectivity. Researchers should confirm these values under their specific experimental conditions.
Experimental Protocol: Competition Radioligand Binding Assay
Objective: To determine the inhibitor constant (Ki) of this compound at human M1 and M4 muscarinic receptors using a competition binding assay.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete for binding with a radiolabeled ligand at the M1/M4 receptors. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then used to calculate the Ki, which represents the binding affinity of this compound for the receptor.
Experimental Workflow
Caption: Workflow for a competition radioligand binding assay.
Materials and Reagents
-
Receptor Source: Cell membranes from CHO or HEK-293 cells stably expressing human M1 or M4 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist. Final concentration should be approximately its Kd value for the respective receptor.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Atropine (1 µM final concentration) or another suitable muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable cocktail for microplates (e.g., Betaplate Scint).
-
Equipment: 96-well plate harvester, liquid scintillation counter, incubator, multi-channel pipettes.
Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Thaw the receptor membrane preparations on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer.[11] Homogenize gently.
-
Dilute the [³H]NMS stock in assay buffer to a concentration that is 2x the final desired concentration.
-
Prepare the non-specific binding control (e.g., 1 µM Atropine) in assay buffer.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.[11]
-
Total Binding (TB) wells: Add 50 µL of assay buffer, 150 µL of diluted membranes, and 50 µL of [³H]NMS.
-
Non-specific Binding (NSB) wells: Add 50 µL of Atropine solution, 150 µL of diluted membranes, and 50 µL of [³H]NMS.
-
Competition wells: Add 50 µL of each this compound dilution, 150 µL of diluted membranes, and 50 µL of [³H]NMS.[11]
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[11] The optimal time and temperature should be determined empirically.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration using a 96-well cell harvester through the pre-soaked GF/C filter plate.[11]
-
Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate for at least 30 minutes at 50°C.[11]
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter. The counts are expressed as counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
For each concentration of this compound, calculate the percent specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Determine IC50:
-
Plot the percent specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]NMS).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This must be determined separately via a saturation binding experiment.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Step-by-Step Guide for Dissolving NNC 11-1607 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G protein-coupled receptors involved in numerous physiological processes, particularly in the central nervous system. Due to its selectivity, this compound is a valuable tool for investigating the roles of M1 and M4 receptors in various cellular signaling pathways and is being explored for its therapeutic potential in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This guide provides a detailed protocol for dissolving and preparing this compound for in vitro applications.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 572.2 g/mol | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | |
| Suggested Stock Concentration | 10 mM, or 50-100 mg/mL | [3] |
| Storage of Powder | Room temperature | |
| Storage of Stock Solution | -20°C or -80°C for long-term storage | [3][4] |
| Working Concentration Range | Typically in the µM range (e.g., 0.1 - 50 µM) | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for dilutions
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 572.2 g/mol / 1000
-
Example: For 1 mL of a 10 mM stock solution, you would need 5.722 mg of this compound.
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Example: To make a 10 mM solution with 5.722 mg of this compound, add 1 mL of DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the stock solution:
-
For short-term storage (days to weeks), the stock solution can be stored at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4] Studies on other compounds in DMSO suggest that long-term storage at room temperature can lead to degradation.[6]
-
Protocol for Preparation of Working Solutions
-
Determine the final desired concentration:
-
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A typical starting point for in vitro experiments is in the low micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
-
Dilute the stock solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Take 1 µL of the 10 mM stock solution and add it to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mandatory Visualization
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Long-term storage at -80 degrees C of hematopoietic progenitor cells with 5-percent dimethyl sulfoxide as the sole cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC 11-1607 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a functionally selective agonist, it preferentially activates these specific receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of M1 and M4 receptors in the central nervous system and other tissues.[1] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in common in vitro experimental settings.
Data Presentation
The following table summarizes the binding affinities (pKi) of this compound for the human M1 and M4 muscarinic acetylcholine receptors. This data is crucial for determining the appropriate concentration range for in vitro studies.
| Receptor Subtype | Parameter | Value | Reference |
| M1 | pKi | 8.6 | [3] |
| M4 | pKi | 8.1 | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Signaling Pathways
This compound exerts its effects by activating specific G protein-coupled receptor (GPCR) signaling pathways. The M1 muscarinic receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). In contrast, the M4 muscarinic receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
The following are detailed protocols for two key in vitro assays used to characterize the activity of this compound. These protocols are based on methodologies commonly employed for studying muscarinic receptor agonists.
Phosphatidylinositol Hydrolysis Assay (for M1 Receptor Activity)
This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq/11-coupled receptor activation.
Experimental Workflow:
Caption: Workflow for Phosphatidylinositol Hydrolysis Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-M1 cells) in a suitable medium (e.g., F-12K medium supplemented with 10% fetal bovine serum and antibiotics).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Cell Labeling:
-
Twenty-four to 48 hours after plating, replace the culture medium with inositol-free medium containing 1 µCi/ml of [³H]myo-inositol.
-
Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
On the day of the assay, wash the cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution supplemented with 10 mM LiCl).
-
Add the same buffer containing various concentrations of this compound to the wells. A typical concentration range to consider would be from 10⁻¹⁰ M to 10⁻⁵ M to generate a full concentration-response curve.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Inositol Phosphate Separation:
-
Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Collect the TCA-soluble fraction (containing the inositol phosphates).
-
Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay (for M4 Receptor Activity)
This assay measures the inhibition of forskolin-stimulated cAMP production, which is a hallmark of Gi/o-coupled receptor activation.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture CHO cells stably expressing the human M4 muscarinic acetylcholine receptor (CHO-M4 cells) in a suitable medium.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 96-well or 384-well plates at an appropriate density for the chosen cAMP detection kit.
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells with a pre-warmed assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of adenylyl cyclase (typically 1-10 µM, this should be optimized for the specific cell line).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction by adding the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the IC50 (which corresponds to the EC50 for inhibition) and Emax values.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of M1 and M4 muscarinic receptor function. The provided protocols and data serve as a guide for researchers to design and execute experiments to explore the role of these receptors in various physiological and disease models. It is recommended that researchers optimize the specific conditions for their experimental system to ensure reliable and reproducible results.
References
Application Notes and Protocols for NNC 11-1607 in Slice Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in regulating neuronal excitability, synaptic plasticity, and cognitive processes. Their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. These application notes provide detailed protocols and theoretical background for utilizing this compound in acute brain slice electrophysiology studies to investigate its effects on neuronal and synaptic function.
Mechanism of Action and Signaling Pathways
This compound, as a dual M1/M4 receptor agonist, modulates distinct downstream signaling cascades that can have opposing effects on neuronal activity.
-
M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 G-proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the modulation of various ion channels, typically leading to neuronal depolarization and increased excitability. A key target is the inhibition of KCNQ (M-current) potassium channels, which reduces the afterhyperpolarization following action potentials.
-
M4 Receptor Signaling: In contrast, M4 receptors are coupled to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions generally lead to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in an overall inhibitory effect.
Quantitative Data
The following tables summarize the pharmacological and electrophysiological properties of this compound and the representative M1/M4 agonist, xanomeline.
| Receptor Subtype | This compound Binding Affinity (pKi) |
| M1 | 8.6[2] |
| M2 | 8.2[3] |
| M3 | Not Reported |
| M4 | Not Reported |
| M5 | Not Reported |
| Parameter | Agonist | Concentration | Brain Region | Cell Type | Effect | Reference |
| Neuronal Excitability | Xanomeline | 300 nM | Prefrontal Cortex | Layer 6 Pyramidal Neurons | Increased optogenetically-evoked ACh responses | [4] |
| Synaptic Transmission | Xanomeline | 300 nM | Prefrontal Cortex | Layer 6 Pyramidal Neurons | Enhanced nicotinic component of ACh response | [4] |
| Spontaneous Firing | M1 Agonist | - | Hippocampus (CA1) | Pyramidal Neurons & Interneurons | Increased spontaneous spike rates | [5] |
| Intrinsic Excitability | M1 Agonist | - | Hippocampus (CA1) | Pyramidal Neurons & Interneurons | Increased intrinsic excitability | [5] |
| Glutamate (B1630785) Release | M4 Agonist | - | Hippocampus (CA1) | Schaffer Collateral Pathway | Inhibited glutamate release | [5] |
| Long-Term Potentiation (LTP) | M4 PAM (VU10010) | 5 µM | Striatum | Direct Pathway Spiny Projection Neurons | Blocked D1 receptor-dependent LTP | [6] |
| Long-Term Depression (LTD) | M4 PAM (VU10010) | 5 µM | Striatum | Direct Pathway Spiny Projection Neurons | Promoted LTD induction | [6] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or injectable ketamine/xylazine)
-
Surgical tools: scissors, forceps, scalpel
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold slicing solution (see ACSF formulations)
-
Recovery chamber
-
Artificial cerebrospinal fluid (ACSF) for recovery and recording (see ACSF formulations)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing ACSF to clear blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing ACSF.
-
Isolate the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Mount the brain tissue onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the vibratome buffer tray filled with ice-cold, carbogenated slicing ACSF.
-
Cut slices to the desired thickness (typically 250-400 µm).
-
Transfer the slices to a recovery chamber containing ACSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before transferring to the recording chamber at room temperature.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound on intrinsic excitability and synaptic transmission.
Materials:
-
Prepared acute brain slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording ACSF (see formulations)
-
Intracellular solution (see formulations)
-
This compound stock solution (e.g., in DMSO or water)
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording ACSF at a rate of 2-3 ml/min.
-
Identify the target neuron using the microscope optics.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate intracellular solution and mount it on the pipette holder.
-
Under visual guidance, approach the target neuron with the patch pipette and apply positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before starting recordings.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections, spontaneous or evoked synaptic currents).
-
Apply this compound to the bath via the perfusion system at the desired final concentration (a concentration range of 100 nM to 10 µM is a reasonable starting point based on data from similar compounds).
-
Record the changes in neuronal properties in the presence of this compound.
-
To study synaptic transmission, use a stimulating electrode to evoke postsynaptic currents (EPSCs or IPSCs) and assess the effect of this compound on their amplitude and kinetics.
ACSF and Intracellular Solution Formulations
| Solution Type | NaCl (mM) | KCl (mM) | NaH2PO4 (mM) | NaHCO3 (mM) | Glucose (mM) | CaCl2 (mM) | MgSO4 (mM) | Other |
| Slicing ACSF | 125 | 2.5 | 1.25 | 26 | 25 | 0.5 | 7 | NMDG (92mM), HEPES (20mM), Thiourea (2mM), Na-ascorbate (5mM), Na-pyruvate (3mM) |
| Recording ACSF | 126 | 2.5 | 1.25 | 26 | 10 | 2 | 2 | |
| Intracellular (K-Gluconate) | - | 4 | - | - | - | - | - | K-Gluconate (130mM), HEPES (10mM), EGTA (0.3mM), Na2-phosphocreatine (10mM), MgATP (4mM), Na2-GTP (0.3mM), Biocytin (0.2%) |
Note: The pH of all solutions should be adjusted to 7.3-7.4 and the osmolarity to 290-310 mOsm.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a slice electrophysiology experiment designed to test the effect of this compound on neuronal excitability.
References
- 1. Striatal, Hippocampal, and Cortical Networks Are Differentially Responsive to the M4- and M1-Muscarinic Acetylcholine Receptor Mediated Effects of Xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 4. Xanomeline restores endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]
- 6. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC 11-1607 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, and detailed protocols for its administration in rodent models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Mechanism of Action and Signaling Pathways
This compound is a potent agonist at the M1 and M4 muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system (CNS).[2][3][4]
-
M1 Receptor Signaling: M1 receptors are coupled to Gq/11 proteins. Upon activation by an agonist like this compound, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[2][3]
-
M4 Receptor Signaling: M4 receptors are coupled to Gi/o proteins.[2][3] Activation of M4 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This pathway is involved in the modulation of neurotransmitter release and has been implicated in the pathophysiology of schizophrenia.
The dual agonism of this compound at both M1 and M4 receptors makes it a compound of interest for investigating potential therapeutic benefits in CNS disorders such as Alzheimer's disease and schizophrenia.[1]
Signaling Pathway of this compound
Caption: Signaling pathways activated by this compound via M1 and M4 muscarinic receptors.
Quantitative Data
The following table summarizes the in vitro binding affinities of this compound for human muscarinic receptor subtypes.
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.2 |
| M3 | 8.1 |
| M4 | 8.1 |
| M5 | 8.2 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[5][6]
Experimental Protocols for Rodent Models
General Preparation of Dosing Solutions
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Common vehicles for administering muscarinic agonists in rodents include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Sterile Water
-
A small percentage of a solubilizing agent such as DMSO or Tween 80 may be required, followed by dilution in saline or water. It is crucial to test the solubility of this compound in the chosen vehicle. A preliminary vehicle safety study in a small group of animals is recommended to ensure no adverse effects from the vehicle itself.
-
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
If using a solubilizing agent, first dissolve the compound in the agent.
-
Gradually add the aqueous vehicle (saline, PBS, or water) to the desired final concentration, vortexing or sonicating as needed to ensure complete dissolution.
-
Prepare fresh dosing solutions on the day of administration.
-
Experimental Workflow for a Rodent Behavioral Study
Caption: A general experimental workflow for a rodent behavioral study involving this compound.
Protocol 1: Intraperitoneal (IP) Administration in Mice
This protocol is suitable for acute or sub-chronic studies.
-
Animals: Adult male or female C57BL/6 mice (8-12 weeks old).[11]
-
Dosage Range: Based on studies with xanomeline (B1663083), a starting dose range of 3 - 30 mg/kg can be explored.[7][8] A dose-response study is highly recommended to determine the optimal dose for the desired effect.
-
Procedure:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Turn the mouse to expose the abdomen. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no blood or fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the dosing solution slowly. The injection volume should typically not exceed 10 ml/kg.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration in Rats
This route provides a slower absorption rate compared to IP injection.
-
Animals: Adult male or female Sprague-Dawley or Wistar rats (250-350 g).
-
Dosage Range: A starting dose range of 1 - 10 mg/kg can be investigated, based on rodent studies with similar compounds.[10]
-
Procedure:
-
Gently restrain the rat.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution into the subcutaneous space. The injection volume should generally not exceed 5 ml/kg.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the rat to its cage and monitor for any local or systemic adverse effects.
-
Protocol 3: Oral Gavage (PO) in Rats
Oral administration is relevant for assessing the potential of a compound to be developed as an oral therapeutic.
-
Animals: Adult male or female Sprague-Dawley or Wistar rats (250-350 g).
-
Dosage Range: Oral doses are typically higher than parenteral doses to account for potential first-pass metabolism. A starting range of 10 - 50 mg/kg could be explored.
-
Procedure:
-
Ensure the rat is properly restrained.
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Administer the dosing solution directly into the stomach. The gavage volume should ideally be between 5-10 ml/kg.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing, which could indicate improper administration.
-
Important Considerations:
-
Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Dose-Response Studies: It is crucial to conduct a dose-response study to identify the optimal dose of this compound for the intended biological effect while minimizing adverse effects.
-
Pharmacokinetics: If resources permit, conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen rodent model is highly recommended. This will inform the selection of appropriate time points for behavioral or other assessments.
-
Control Groups: Always include a vehicle-treated control group in your experimental design to account for any effects of the administration procedure or the vehicle itself.
-
Peripheral Side Effects: Muscarinic agonists can have peripheral cholinergic side effects. Co-administration with a peripherally restricted muscarinic antagonist, such as trospium (B1681596) chloride, may be considered to mitigate these effects if only central effects are of interest.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]
- 4. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
Application Notes and Protocols for Calcium Imaging with NNC 11-1607 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a powerful technique to investigate the intracellular dynamics of calcium (Ca²⁺), a ubiquitous second messenger crucial for a myriad of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.[1][2][3] This document provides a detailed protocol for conducting calcium imaging experiments in primary neurons using the compound NNC 11-1607.
Important Note on this compound's Mechanism of Action: Publicly available data on this compound is limited. Some sources suggest it may function as a T-type calcium channel blocker, a class of compounds known to modulate neuronal excitability.[1][4][5] Another source identifies it as a selective M1/M4 muscarinic acetylcholine (B1216132) receptor agonist.[6] M1 receptor activation is also known to modulate intracellular calcium levels through G-protein coupled signaling pathways.[7][8] Given this ambiguity, this guide provides a comprehensive calcium imaging protocol applicable to either mechanism. Specific application notes and signaling pathway diagrams are provided for both potential modes of action.
Part 1: Application Notes for this compound as a T-Type Calcium Channel Blocker
T-type calcium channels are low-voltage activated channels that play a critical role in regulating neuronal excitability and firing patterns.[1][4][9][10] They are involved in processes such as sleep, pain perception, and epilepsy.[1][10] By blocking these channels, this compound would be expected to reduce calcium influx in response to small depolarizations, thereby dampening neuronal excitability and burst firing.[11][12] This experimental approach is valuable for studying the role of T-type calcium channels in neuronal pathophysiology and for screening compounds that target these channels for therapeutic purposes.[5]
Expected Outcomes
-
A decrease in the frequency and/or amplitude of spontaneous calcium transients in cultured primary neurons.
-
A reduction in the calcium influx evoked by depolarizing stimuli (e.g., high potassium chloride).
-
Alteration of network-level synchronous calcium activity.
Part 2: Application Notes for this compound as an M1/M4 Muscarinic Acetylcholine Receptor Agonist
M1 and M4 muscarinic acetylcholine receptors are G-protein coupled receptors highly expressed in the central nervous system and are implicated in cognitive functions like learning and memory.[13][14] M1 receptors, in particular, couple to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[7] Therefore, as an M1 agonist, this compound would be expected to cause an increase in intracellular calcium concentration, even in the absence of extracellular calcium. This protocol can be used to characterize the effects of this compound on M1/M4 receptor signaling and its downstream consequences on neuronal calcium homeostasis.
Expected Outcomes
-
An increase in intracellular calcium levels following the application of this compound.
-
This calcium increase should persist, at least initially, in a calcium-free external solution, indicating release from internal stores.
-
The observed calcium response may be blocked by a specific M1 receptor antagonist (e.g., pirenzepine).
Quantitative Data Summary
The following table provides a summary of typical concentrations and timings for calcium imaging experiments in primary neurons. These are starting points and should be optimized for your specific experimental conditions.
| Parameter | Value | Notes |
| Primary Neuron Seeding Density | 1-2 x 10⁵ cells/cm² | Dependent on neuron type and experimental goals. |
| Fluo-4 AM Concentration | 2-5 µM | Higher concentrations can lead to cytotoxicity.[15][16] |
| Pluronic F-127 Concentration | 0.02-0.1% | Aids in the solubilization of Fluo-4 AM.[17] |
| Dye Loading Time | 30-60 minutes | Longer times may be needed for some cell types.[17][18] |
| Dye Loading Temperature | Room Temperature or 37°C | Check the specific requirements for your calcium indicator. |
| This compound Concentration Range | 10 nM - 10 µM | A broad range should be tested to determine the optimal concentration. |
| Image Acquisition Rate | 1-10 Hz | Higher rates are needed to resolve fast calcium dynamics.[19] |
Signaling Pathway Diagrams
Caption: Presumed signaling pathway of this compound as a T-type calcium channel blocker.
Caption: Presumed signaling pathway of this compound as an M1 muscarinic receptor agonist.
Experimental Workflow
Caption: General experimental workflow for calcium imaging in primary neurons.
Detailed Experimental Protocol
Materials and Reagents
-
Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
(Optional) Positive controls (e.g., KCl for depolarization, carbachol (B1668302) for muscarinic receptor activation)
-
(Optional) Antagonists for validation (e.g., a specific T-type calcium channel blocker or M1 muscarinic antagonist)
Primary Neuron Culture
-
Prepare Culture Vessels: Coat glass coverslips or multi-well plates with poly-D-lysine according to the manufacturer's instructions to promote neuron adherence.
-
Isolate Neurons: Isolate primary neurons from the desired brain region of embryonic or early postnatal rodents using established protocols.
-
Plate Neurons: Plate the dissociated neurons onto the prepared culture vessels at an appropriate density.
-
Maintain Cultures: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes as required. Allow neurons to mature for at least 7-10 days in vitro before performing calcium imaging experiments.
Calcium Imaging Procedure
-
Prepare Fluo-4 AM Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in high-quality, anhydrous DMSO (e.g., 1 mM).
-
Prepare a stock solution of 20% (w/v) Pluronic F-127 in DMSO.
-
On the day of the experiment, dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to the diluted Fluo-4 AM solution to a final concentration of 0.02-0.1% to aid in dye loading.[17]
-
-
Load Neurons with Fluo-4 AM:
-
Wash and De-esterification:
-
After incubation, gently wash the neurons two to three times with pre-warmed physiological buffer to remove excess dye.
-
Incubate the neurons in fresh physiological buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM within the cells.
-
-
Image Acquisition:
-
Transfer the coverslip or plate to the stage of a fluorescence microscope equipped for live-cell imaging.
-
Using an appropriate filter set for Fluo-4 (excitation ~488 nm, emission ~520 nm), focus on the neuronal cell bodies.
-
Acquire a baseline fluorescence recording for 1-2 minutes to ensure the stability of the signal.
-
Apply this compound at the desired concentration by gently adding it to the imaging buffer.
-
Continue recording the fluorescence signal for a sufficient duration to capture the full effect of the compound.
-
(Optional) At the end of the experiment, apply a positive control (e.g., a high concentration of KCl to induce depolarization) to confirm cell viability and responsiveness.
-
Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around the cell bodies of individual neurons in the field of view.
-
Fluorescence Intensity Measurement: For each ROI, measure the average fluorescence intensity for each frame of the time-lapse recording.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity values.
-
Calculate ΔF/F₀: Normalize the fluorescence changes to the baseline fluorescence using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Quantify Calcium Responses: Analyze the ΔF/F₀ traces to determine parameters such as the peak amplitude, frequency of transients, and the area under the curve.
-
Statistical Analysis: Perform appropriate statistical tests to compare the calcium dynamics before and after the application of this compound and between different experimental groups.
References
- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]
- 8. innoprot.com [innoprot.com]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Calcium imaging in primary neurons [bio-protocol.org]
- 16. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 17. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
High-Throughput Screening Assays for NNC 11-1607 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 11-1607 is a known selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Analogs of this compound are of significant interest for the development of novel therapeutics targeting central nervous system disorders such as Alzheimer's disease and schizophrenia. High-throughput screening (HTS) is a critical step in the early drug discovery process to identify promising analogs with desired potency, selectivity, and functional activity.
These application notes provide detailed protocols for two primary HTS assays suitable for the screening of this compound analogs: a fluorescence-based calcium mobilization assay for M1 receptor agonism and a scintillation proximity assay (SPA) for M4 receptor binding.
Data Presentation
The quantitative data for this compound and its analogs should be summarized in clear, structured tables for easy comparison of potency and selectivity.
Table 1: Pharmacological Profile of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value |
| M1 | Radioligand Binding | pKi | 8.2 |
| M2 | Radioligand Binding | pKi | 7.7 |
| M3 | Radioligand Binding | pKi | 7.4 |
| M4 | Radioligand Binding | pKi | 8.2 |
| M5 | Radioligand Binding | pKi | 7.5 |
Table 2: Example HTS Data for this compound Analogs at M1 and M4 Receptors
| Analog ID | M1 Calcium Mobilization (EC50, nM) | M4 Radioligand Binding (Ki, nM) | M1/M4 Selectivity Ratio (Ki M4 / EC50 M1) |
| NNC-11-1607-A1 | 15 | 10 | 0.67 |
| NNC-11-1607-A2 | 50 | 150 | 3.0 |
| NNC-11-1607-A3 | 5 | 5 | 1.0 |
| Control Agonist | 10 | 8 | 0.8 |
Signaling Pathways
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be detected by fluorescent calcium indicators.
Caption: M1 Muscarinic Receptor Signaling Pathway.
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic receptor is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the modulatory role of M4 receptors in the central nervous system.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Application Note 1: High-Throughput Screening for M1 Muscarinic Receptor Agonists using a Calcium Mobilization Assay
This protocol describes a homogeneous, fluorescence-based assay to measure the activation of the M1 muscarinic receptor by screening a library of this compound analogs. The assay measures the increase in intracellular calcium concentration upon receptor activation in a cell line stably expressing the human M1 receptor.
Experimental Workflow
Caption: M1 Receptor Calcium Mobilization HTS Workflow.
Materials and Reagents
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor (CHO-M1)
-
Culture Medium: Ham's F-12K with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FLIPR Calcium 6 Assay Kit (or equivalent)
-
This compound analogs dissolved in 100% DMSO
-
Control agonist (e.g., Carbachol)
-
384-well black-wall, clear-bottom assay plates
Protocol
-
Cell Plating:
-
Harvest CHO-M1 cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
-
Aspirate the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound analogs and control agonist in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Using a liquid handler, add 12.5 µL of the compound solutions to the cell plate.
-
-
Fluorescence Measurement:
-
Immediately place the assay plate into a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for the first 10 seconds, and then every 5 seconds for a total of 3 minutes. The instrument's liquid handling system will add the compounds at a designated time point.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the maximal concentration of the control agonist (100%) and buffer alone (0%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.
-
Application Note 2: High-Throughput Screening for M4 Muscarinic Receptor Ligands using a Scintillation Proximity Assay
This protocol outlines a radioligand binding assay in a homogeneous format to determine the affinity of this compound analogs for the human M4 muscarinic receptor. The assay utilizes the principle of scintillation proximity, where only radioligand bound to the receptor-coated beads produces a detectable signal.
Experimental Workflow
Caption: M4 Receptor Scintillation Proximity Assay HTS Workflow.
Materials and Reagents
-
Membranes from CHO-K1 cells stably expressing the human M4 muscarinic receptor (CHO-M4)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable M4 antagonist/agonist radioligand
-
Non-specific binding control: Atropine (B194438)
-
Wheat Germ Agglutinin (WGA)-coated SPA beads
-
This compound analogs dissolved in 100% DMSO
-
384-well white, solid-bottom assay plates
Protocol
-
Reagent Preparation:
-
Thaw the CHO-M4 cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of [3H]-NMS in assay buffer at a concentration equal to its Kd for the M4 receptor.
-
Prepare serial dilutions of the this compound analogs and atropine (for non-specific binding) in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Resuspend the WGA-SPA beads in assay buffer to the recommended concentration.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add the following in order:
-
20 µL of assay buffer (for total binding) or 20 µL of atropine solution (for non-specific binding).
-
5 µL of the this compound analog solution or buffer.
-
10 µL of the diluted [3H]-NMS solution.
-
10 µL of the diluted CHO-M4 membrane suspension.
-
-
-
Incubation:
-
Seal the plate and incubate for 2 hours at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
SPA Bead Addition and Second Incubation:
-
Add 25 µL of the WGA-SPA bead suspension to each well.
-
Seal the plate and incubate for at least 4 hours at room temperature, or overnight at 4°C, without agitation to allow the beads to settle.
-
-
Signal Detection:
-
Measure the light output from each well using a microplate scintillation counter (e.g., MicroBeta or TopCount).
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain the specific binding.
-
Normalize the data to the specific binding in the absence of a competing ligand (100%) and the non-specific binding (0%).
-
Plot the percentage of specific binding against the logarithm of the analog concentration and fit the data to a one-site competition binding equation to determine the IC50 value for each analog.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound analogs against M1 and M4 muscarinic receptors. The calcium mobilization assay provides a functional readout for M1 agonism, while the scintillation proximity assay offers a reliable method for determining binding affinity at the M4 receptor. These assays are amenable to automation and will facilitate the identification of novel and selective muscarinic receptor agonists for further drug development.
References
Troubleshooting & Optimization
Troubleshooting NNC 11-1607 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NNC 11-1607 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a selective M1/M4 muscarinic acetylcholine (B1216132) receptor agonist. Like many complex organic molecules, it has limited solubility in aqueous solutions. Achieving a stable, soluble preparation is crucial for accurate and reproducible results in biological assays.
Q2: What are the initial recommended steps for dissolving this compound?
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. This stock solution can then be diluted into the aqueous buffer of choice for the final working concentration.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. The troubleshooting guides below provide several strategies to address this issue, including optimizing the dilution process, adjusting the pH of the buffer, and using co-solvents or other solubilizing agents.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of DMSO Stock
If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 572.7 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound. For 1 ml of a 10 mM stock solution, weigh 5.73 mg.
-
Add the appropriate volume of DMSO to the vial containing this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: pH Screening for this compound Solubility
This protocol helps determine the optimal pH for solubilizing this compound in your aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC (for quantitative analysis, optional)
Procedure:
-
Label microcentrifuge tubes for each pH to be tested.
-
Add the aqueous buffer of a specific pH to each corresponding tube.
-
Add a small volume of the this compound DMSO stock solution to each tube to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant and low (e.g., ≤ 1%) across all samples.
-
Vortex each tube immediately and vigorously for 30 seconds.
-
Incubate the tubes at the desired experimental temperature for 1 hour.
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
(Optional) For a quantitative assessment, centrifuge the tubes to pellet any precipitate and measure the concentration of soluble this compound in the supernatant using a suitable analytical method.
Data Presentation
The following tables provide useful information for troubleshooting solubility issues.
Table 1: Properties of Common Solvents and Solubilizing Agents
| Solvent/Agent | Type | Properties | Common Starting Concentration in Final Solution |
| DMSO | Organic Solvent | Strong solubilizing power for nonpolar compounds. | ≤ 1% (can be cytotoxic at higher concentrations) |
| Ethanol | Co-solvent | Miscible with water, can increase the solubility of hydrophobic compounds. | 1-5% |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Non-toxic, water-miscible polymer. | 1-10% |
| Tween® 80 | Non-ionic Surfactant | Forms micelles to encapsulate hydrophobic compounds. | 0.01-0.1% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes with hydrophobic molecules. | 1-5% (w/v) |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general principle of using a co-solvent to improve the solubility of a hydrophobic drug like this compound in an aqueous buffer.
Technical Support Center: NNC 11-1607 Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering the "Eagle effect" or paradoxical dose-response curves in experiments with NNC 11-1607.
Frequently Asked Questions (FAQs)
Q1: What is the "Eagle effect" and why am I observing it with this compound?
The "Eagle effect," also known as a paradoxical or biphasic dose-response, describes a phenomenon where a substance shows a diminished effect at high concentrations compared to a more optimal, lower concentration.[1][2] This results in a "U" or inverted "U" shaped dose-response curve.[3][4][5] While not extensively documented specifically for this compound, bell-shaped concentration-response curves have been observed with related muscarinic agonists, suggesting it's a possibility within this compound class.[6]
Potential reasons for observing this effect with this compound, a selective M1/M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, could include:
-
Receptor Desensitization: High concentrations of an agonist can lead to rapid receptor desensitization or downregulation, reducing the overall cellular response.
-
Receptor Self-Antagonism: At very high concentrations, the drug molecule itself might interfere with the productive binding of other molecules of the same drug to the receptor.[1]
-
Activation of Opposing Signaling Pathways: Muscarinic receptors can couple to various signaling pathways. It's plausible that at high concentrations, this compound might trigger secondary or opposing signaling cascades that counteract the primary response.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations or cytotoxicity can also mimic a paradoxical dose-response.
Q2: How can I confirm that what I am seeing is a true Eagle effect and not an experimental artifact?
To differentiate a genuine biphasic dose-response from experimental error, consider the following troubleshooting steps:
-
Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also perform a formal solubility test in your experimental buffer.
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) using the same cell line and concentration range of this compound to rule out cell death at higher doses.
-
Time-Course Experiment: A true Eagle effect related to receptor desensitization may be time-dependent. Perform your assay at different time points to see if the biphasic response changes.
-
Orthogonal Assay: If possible, measure a different downstream marker of M1/M4 receptor activation to see if the paradoxical effect is consistent across multiple readouts.
Q3: My dose-response curve for this compound is not fitting a standard sigmoidal model. What should I do?
Standard sigmoidal models are not appropriate for analyzing biphasic dose-response data.[7] You should use a non-linear regression model that can accommodate a curve with both an ascending and descending phase. The Brain-Cousens or Cedergreen models are commonly used for hormetic or biphasic dose-responses.[7] These models will allow you to accurately determine key parameters like the EC50 for the initial stimulatory phase and the concentration at which the response begins to decrease.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Response at High this compound Concentrations | True Eagle Effect (e.g., receptor desensitization) | 1. Expand your dose range to fully characterize the biphasic curve. 2. Use a non-linear regression model for biphasic data. 3. Investigate the time-dependency of the effect. |
| Compound Precipitation | 1. Visually inspect high-concentration wells. 2. Perform a solubility test of this compound in your assay medium. 3. If solubility is an issue, consider using a different solvent or lowering the maximum concentration. | |
| Cytotoxicity | 1. Conduct a cytotoxicity assay in parallel with your functional assay. 2. If cytotoxicity is observed, the paradoxical effect may be an artifact of cell death. Note the toxic concentration range. | |
| High Variability in Replicates at Peak Response | Assay signal is saturating | 1. Review your assay's dynamic range. 2. Consider reducing the incubation time or using a lower concentration of detection reagents. |
| Inconsistent cell seeding | 1. Ensure a homogenous cell suspension before plating. 2. Check for edge effects in your microplates. | |
| No Observable Biphasic Effect, But Expected | Cell line has low receptor expression | 1. Confirm M1/M4 receptor expression levels in your cell line (e.g., via qPCR or western blot). 2. Consider using a cell line with higher or endogenous expression. |
| Assay is not sensitive enough to detect desensitization | 1. Optimize the assay to improve the signal-to-noise ratio. 2. Measure a more proximal signaling event to receptor activation. |
Experimental Protocols
Protocol 1: Characterizing a Biphasic Dose-Response of this compound in a Functional Cell-Based Assay (e.g., Calcium Mobilization)
-
Cell Preparation:
-
Culture CHO cells stably expressing the human M1 or M4 muscarinic acetylcholine receptor in appropriate media.
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density optimized for your assay. Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in your assay buffer to create a wide concentration range. To characterize an Eagle effect, this range should extend several logs higher than the expected EC50 (e.g., from 1 pM to 100 µM).
-
-
Assay Procedure (Calcium Mobilization Example):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add the prepared this compound dilutions to the cell plate and immediately begin kinetic fluorescence readings.
-
Continue reading for a sufficient duration to capture the peak response and any subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model for biphasic dose-responses (e.g., Bell-shaped dose-response in GraphPad Prism).
-
Quantitative Data Summary
Below is a hypothetical data table illustrating a biphasic dose-response for this compound in a calcium mobilization assay.
| This compound Concentration (M) | Log Concentration | Mean Response (ΔRFU) | Standard Deviation |
| 1.00E-12 | -12.0 | 105 | 10 |
| 1.00E-11 | -11.0 | 250 | 25 |
| 1.00E-10 | -10.0 | 850 | 70 |
| 1.00E-09 | -9.0 | 2500 | 210 |
| 1.00E-08 | -8.0 | 5500 | 450 |
| 1.00E-07 | -7.0 | 6200 | 510 |
| 1.00E-06 | -6.0 | 6500 (Peak) | 530 |
| 1.00E-05 | -5.0 | 4500 | 400 |
| 1.00E-04 | -4.0 | 2100 | 180 |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway for the M1/M4 muscarinic agonist this compound.
Experimental Workflow for Investigating the Eagle Effect
Caption: Workflow for identifying and confirming the Eagle effect in vitro.
References
- 1. Eagle effect - Wikipedia [en.wikipedia.org]
- 2. The Eagle Effect and Antibiotic-Induced Persistence: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NNC 11-1607 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of NNC 11-1607 in experiments, with a focus on avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a functionally selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary mechanism of action involves binding to these receptors and activating downstream signaling pathways. At the M1 receptor, which couples to Gq/11 proteins, it stimulates phosphatidylinositol hydrolysis.[1] At the M4 receptor, which couples to Gi/o proteins, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound shows functional selectivity for M1 and M4 receptors, it can bind to other muscarinic receptor subtypes (M2, M3, and M5) at higher concentrations.[4][5][6][7] Off-target effects can arise from the activation of these other subtypes, which can lead to a variety of cellular responses. For instance, activation of M2 receptors can lead to a decrease in heart rate, while M3 activation can cause smooth muscle contraction. It is crucial to use a concentration of this compound that is sufficient to activate M1 and M4 receptors without significantly engaging M2, M3, and M5 receptors.
Q3: What is the recommended concentration range for this compound in in vitro experiments to maintain selectivity?
A3: A specific, universally "safe" concentration is not defined in the literature. However, an optimal concentration can be estimated by considering its binding affinities (pKi values) across the different muscarinic receptor subtypes. Based on the available data, a concentration range of 1 nM to 10 nM is a reasonable starting point for most cell-based assays aiming for M1/M4 selectivity. This range is at or slightly above the Ki for M1 and M4 receptors but significantly lower than the Ki for M2, M3, and M5 receptors, thus minimizing the potential for off-target effects. A thorough concentration-response curve should always be performed in your specific experimental system to determine the optimal concentration.
Q4: How can I experimentally determine the optimal concentration of this compound for my specific cell line or assay?
A4: The best approach is to perform a concentration-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired downstream effect (e.g., calcium mobilization for M1, inhibition of forskolin-stimulated cAMP for M4). The goal is to identify the lowest concentration that produces a maximal or near-maximal effect at your target receptor (EC80-EC90) while having minimal effect on off-target receptor signaling. It is also advisable to test for off-target effects directly in your system if possible, for example, by using cell lines that predominantly express a single muscarinic receptor subtype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | 1. Inconsistent this compound concentration due to improper dilution or storage. 2. Cell passage number and confluency affecting receptor expression. 3. Assay conditions (e.g., incubation time, temperature) are not standardized. | 1. Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -80°C. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| Observed effects are inconsistent with M1/M4 activation. | 1. The concentration of this compound is too high, leading to off-target effects. 2. The cell line expresses other receptors that are inadvertently activated. | 1. Perform a concentration-response curve to determine the optimal selective concentration. Consider using a lower concentration of this compound. 2. Characterize the muscarinic receptor expression profile of your cell line using techniques like qPCR or western blotting. If necessary, use a more specific cell model (e.g., a cell line engineered to express only the receptor of interest). |
| No discernible effect of this compound is observed. | 1. The concentration of this compound is too low. 2. The cell line does not express sufficient levels of M1 or M4 receptors. 3. The downstream signaling pathway being measured is not coupled to M1 or M4 activation in your cell type. | 1. Increase the concentration of this compound. Perform a full concentration-response curve. 2. Verify M1 and M4 receptor expression in your cell line. 3. Confirm the signaling pathway coupled to M1/M4 receptors in your specific cell type by consulting the literature or performing preliminary experiments with a known pan-muscarinic agonist. |
Data Presentation
Table 1: Binding Affinities (pKi) of this compound for Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | pKi Value |
| M1 | 8.6[7][8] |
| M2 | 8.2[6][8] |
| M3 | 8.1[5][8] |
| M4 | 8.1[4][8] |
| M5 | 8.2[8] |
Note: A higher pKi value indicates a higher binding affinity. pKi is the negative logarithm of the Ki (inhibitory constant).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay (for M1 Receptor Activation)
Objective: To determine the EC50 and optimal concentration of this compound for M1 receptor activation by measuring intracellular calcium mobilization.
Materials:
-
Cells expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
Positive control (e.g., Carbachol)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Culture: Culture CHO-M1 or HEK293-M1 cells in appropriate medium supplemented with FBS.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 pM to 10 µM) and a positive control (e.g., carbachol) in HBSS with 2.5 mM probenecid.
-
Calcium Flux Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 20 µL of the this compound dilutions or control compounds into the wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the response of a maximal concentration of the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
The optimal concentration for subsequent experiments would typically be in the EC80-EC90 range to ensure robust activation while minimizing the risk of off-target effects.
-
Protocol 2: Assessing Off-Target Effects via cAMP Accumulation Assay (for M2/M4 Receptor Activation)
Objective: To determine the effect of this compound on forskolin-stimulated cAMP accumulation to assess its activity at Gi-coupled M2 and M4 receptors.
Materials:
-
Cells expressing human M2 or M4 muscarinic receptors (e.g., CHO-M2 or CHO-M4 cells)
-
Cell culture medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Positive control (e.g., a known M2/M4 agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Culture and Plating: Culture and seed the cells in an appropriate microplate as per the cAMP assay kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control.
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for a specified time to prevent cAMP degradation.
-
Add the this compound dilutions or control compounds to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC80, to be determined empirically).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
By comparing the IC50 values for M2 and M4 receptors with the EC50 value for M1, you can assess the functional selectivity of this compound.
-
Visualizations
Caption: Signaling pathways of this compound at M1 and M4 receptors.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
NNC 11-1607 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NNC 11-1607. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For optimal stability, the solid form of this compound should be stored under the following conditions:
| Storage Condition | Duration | Recommendation |
| Long-term Storage | Up to 2 years | Store at -20°C. |
| Short-term Storage | Up to 3 months | Store at 4°C. |
| Shipping | A few days | Ambient room temperature is acceptable.[1] |
It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: To prepare stock solutions, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). The solubility of this compound may vary depending on the solvent.
Q3: How should I store stock solutions of this compound?
A3: Proper storage of stock solutions is critical for maintaining the compound's activity.
| Storage Condition | Recommendation |
| Solvent | Use anhydrous DMSO. |
| Temperature | Store at -20°C or -80°C for long-term use. |
| Aliquoting | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect from light by using amber-colored vials or by wrapping the vials in foil. |
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions has not been extensively reported. The stability can be influenced by the pH, temperature, and presence of other components in the medium. It is highly recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may not be visually apparent. A decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) are indicators of potential degradation.
Troubleshooting Guides
Issue 1: I am observing lower than expected potency or inconsistent results in my experiments.
This could be due to the degradation of this compound.
Troubleshooting workflow for addressing inconsistent experimental results.
Issue 2: I see precipitation in my stock solution or experimental wells.
Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or buffer.
Troubleshooting guide for addressing compound precipitation.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Test Solution: Dilute the stock solution into your experimental buffer to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution under your standard experimental conditions (e.g., 37°C).
-
Subsequent Timepoints: At desired time intervals (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots from the incubated solution and analyze them by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the this compound parent compound at each timepoint to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
References
Technical Support Center: Preventing NNC 11-1607 Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of NNC 11-1607 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a synthetic organic compound that acts as a selective agonist for the M1/M4 muscarinic acetylcholine (B1216132) receptors (mAChR).[1][2] It is utilized in neuroscience research, particularly for studying potential treatments for central nervous system disorders like Alzheimer's disease and schizophrenia.[1][2] In cell culture, it is used to investigate the signaling pathways and cellular responses mediated by M1 and M4 receptors.
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out," which often occurs with hydrophobic compounds.[3][4] this compound, while soluble in an organic solvent like DMSO, has limited solubility in aqueous solutions like cell culture media.[3][4] When the concentrated DMSO stock is diluted into the medium, the compound is no longer soluble and forms a precipitate.[3][4]
Q3: My media with this compound looks fine at first, but I see a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?
A3: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Removing culture vessels from the incubator repeatedly can cause temperature changes that affect compound solubility.[5]
-
pH Shifts: The CO2 environment in an incubator can slightly alter the pH of the media over time, which may reduce the solubility of pH-sensitive compounds.[6]
-
Media Evaporation: Over long-term experiments, evaporation can increase the concentration of this compound in the media beyond its solubility limit.[5]
-
Interaction with Media Components: The compound might slowly interact with salts, amino acids, or other components, forming insoluble complexes.[2]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible, ideally below 0.1% and almost always under 0.5%.[5][7] The exact tolerance can be cell-line specific, so it is best practice to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects on your cells.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This guide addresses the formation of a precipitate immediately after diluting the this compound DMSO stock solution into the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration using a solubility test (see Protocol 1).[3] |
| Rapid Dilution Shock | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[3] | Perform a serial or stepwise dilution. Add the DMSO stock dropwise into pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersion.[3][8] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold solutions. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[3] |
| High DMSO Concentration | While DMSO is used to dissolve the compound, a high final concentration does not guarantee solubility upon dilution and can be toxic to cells.[7] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5][7] This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation During Incubation
This guide provides solutions for precipitation that occurs hours or days after the initial preparation of the media containing this compound.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture plates between the incubator and a microscope can cause temperature cycles that decrease solubility.[5] | Minimize the time that culture vessels are outside the stable 37°C environment. If frequent observation is needed, use a microscope with a heated, environmentally controlled stage. |
| Media Evaporation | In long-term cultures, water can evaporate from the media, increasing the concentration of this compound.[5] | Ensure the incubator has proper humidification. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[5] |
| pH Instability | The bicarbonate buffering system in most media is dependent on a stable CO2 concentration. Deviations can alter the pH. | Ensure your incubator's CO2 levels are calibrated and stable. For sensitive applications, consider using media supplemented with HEPES buffer for additional pH stability.[9] |
| Interaction with Serum Proteins | High concentrations of proteins in Fetal Bovine Serum (FBS) can sometimes interact with small molecules.[10] | If your cell line allows, consider reducing the serum concentration. Alternatively, pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final culture. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Your complete cell culture medium (including serum/supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing.[6]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in your pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24-72 hours).[8]
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.[3]
Protocol 2: Preparing this compound Working Solutions (Stepwise Dilution Method)
Objective: To prepare a clear, precipitate-free working solution of this compound for treating cells.
Procedure:
-
Thaw Stock and Warm Media: Thaw your this compound DMSO stock aliquot at room temperature and pre-warm your complete cell culture medium to 37°C.[7]
-
Create an Intermediate Dilution (Optional but Recommended): First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in 100% DMSO. This makes subsequent dilutions into aqueous media less prone to precipitation.
-
Prepare Final Working Solution: Add a small volume of the DMSO stock (e.g., 1 µL of a 1 mM stock) to the pre-warmed medium (e.g., to a final volume of 1 mL for a 1 µM solution) while gently vortexing or swirling the tube.[3] This ensures the final DMSO concentration is low (0.1% in this example).
-
Final Visual Check: After dilution, visually inspect the solution to ensure it is clear before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Standard workflow for preparing this compound working solutions.
Caption: Simplified signaling pathways activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves of NNC 11-1607
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bell-shaped (biphasic) dose-response curves with the M1/M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, NNC 11-1607.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped or biphasic dose-response curve?
A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a response pattern where the effect of a substance changes direction as the dose increases.[1] Typically, it exhibits a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[1][2][3] This phenomenon is also sometimes referred to as hormesis.[1][4]
Q2: We are observing a bell-shaped dose-response curve with this compound in our cAMP accumulation assay. Is this an expected result?
A2: Yes, this is a plausible, though complex, result. This compound is known to be a functionally selective M1/M4 mAChR agonist.[5][6][7] The M4 receptor subtype is coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cyclic AMP (cAMP) levels.[8] For other muscarinic agonists, bell-shaped concentration-response curves have been observed in assays measuring forskolin-stimulated cAMP accumulation in cells expressing M4 mAChRs.[5][6][7] While this compound inhibits forskolin-stimulated cAMP accumulation, the bell shape suggests a competing effect at higher concentrations.[9]
Q3: What are the potential mechanisms behind a bell-shaped dose-response curve for this compound?
A3: Several mechanisms could contribute to this phenomenon:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged or intense receptor activation can lead to desensitization, where the receptor uncouples from its signaling pathway, or downregulation, where the number of receptors on the cell surface is reduced.
-
Activation of Opposing Signaling Pathways: this compound is an agonist at both M1 (Gq/11-coupled) and M4 (Gi/o-coupled) receptors.[5][8] While the intended response in a cAMP assay is M4-mediated inhibition, high concentrations might lead to dominant M1 signaling that indirectly counteracts the M4 effect or activates other pathways that influence cAMP levels.
-
Off-Target Effects: At supra-physiological concentrations, this compound might bind to other receptors or cellular targets, leading to an effect that opposes the primary, high-affinity interaction with the M4 receptor.
-
Cellular Homeostasis/Feedback Loops: Cells have intricate feedback mechanisms. A strong initial inhibition of cAMP might trigger a compensatory response, leading to an apparent reversal of the effect at high agonist concentrations.[4]
Q4: Our dose-response curve for this compound seems incomplete, without clear upper or lower plateaus. How should we interpret this?
A4: An incomplete dose-response curve often indicates that the concentration range tested is not wide enough.[1] It is crucial to test a broad range of concentrations, often spanning several orders of magnitude, to properly define the stimulatory and inhibitory phases of the curve, as well as the plateaus.[1]
Q5: The bell-shaped curve we are observing is not consistently reproducible. What could be the cause?
A5: Reproducibility issues with biphasic curves can arise from several factors:[1]
-
Cellular Heterogeneity: The physiological state of the cells, including passage number, confluency, and overall health, can significantly impact the response.
-
Reagent Variability: Ensure consistency in the lots of this compound, media, serum, and other critical reagents.
-
Assay Timing: The kinetics of the cellular response can be complex. The time point at which you measure the endpoint can influence the shape of the curve.
-
Data Fitting: Biphasic curves require specialized non-linear regression models for accurate analysis. Using a standard sigmoidal model will lead to incorrect interpretation.[1]
Troubleshooting Guides
Issue 1: The bell-shaped nature of the curve is weak or inconsistent.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration Range | Widen the range of this compound concentrations, especially at the lower and higher ends, to better define both phases of the curve.[1] |
| Incorrect Data Analysis Model | Do not use a standard sigmoidal dose-response model. Employ a biphasic or bell-shaped regression model for data fitting.[1][10] |
| High Background Noise in Assay | Optimize the assay to reduce background signal, which can obscure subtle effects, particularly in the initial stimulatory/inhibitory phase. |
| Cell Culture Conditions | Standardize cell seeding density and ensure the health and viability of the cells before beginning the experiment. |
Issue 2: The response at high concentrations returns to baseline or even exceeds it.
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization | Perform time-course experiments to see if the inhibitory effect diminishes over time at high concentrations. |
| Off-Target Effects | Use a selective M4 antagonist to see if the entire curve is blocked. If the inhibitory phase is blocked but the reversal at high concentrations is not, it suggests an off-target effect. |
| Activation of Opposing Pathways | If using cells co-expressing M1 and M4 receptors, use a selective M1 antagonist to see if it alters the shape of the curve at high this compound concentrations. |
| Compound Precipitation | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation, which would reduce the effective concentration. |
Data Presentation
The following table is a hypothetical representation of data from a forskolin-stimulated cAMP accumulation assay that would yield a bell-shaped curve.
| This compound (nM) | [cAMP] (% of Forskolin (B1673556) control) | Standard Deviation |
| 0.01 | 98.2 | 4.5 |
| 0.1 | 85.1 | 3.9 |
| 1 | 60.7 | 2.8 |
| 10 | 35.4 | 1.9 |
| 100 | 25.8 | 1.5 |
| 1000 | 45.3 | 2.1 |
| 10000 | 70.6 | 3.2 |
| 100000 | 95.9 | 4.1 |
Data Analysis Parameters (from Bell-Shaped Dose-Response Fit) [10]
| Parameter | Value | Description |
| Plateau1 | ~100% | The response at very low concentrations (baseline). |
| Dip (Peak) | ~25% | The maximal inhibitory effect. |
| Plateau2 | ~100% | The response at very high concentrations. |
| EC50_1 | ~5 nM | Concentration for half-maximal inhibitory effect. |
| EC50_2 | ~5 µM | Concentration for half-maximal reversal effect. |
Experimental Protocols
Key Experiment: Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes a typical methodology to measure the M4 receptor-mediated inhibition of cAMP production by this compound.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor (CHO-hM4) in appropriate media.
-
Cell Seeding: Seed the CHO-hM4 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: The following day, wash the cells with serum-free media and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a designated time (e.g., 30 minutes) to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of this compound to the wells. For a biphasic curve, a wide concentration range is essential (e.g., 10 pM to 100 µM).
-
Stimulation: After a brief incubation with the agonist (e.g., 15 minutes), add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Normalize the data to the forskolin-only control (100% stimulation) and the vehicle control (0% stimulation). Plot the normalized response against the logarithm of the this compound concentration and fit the data using a non-linear regression model for bell-shaped dose-responses.[10]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biphasic dose response: Significance and symbolism [wisdomlib.org]
- 3. Biphasic Dose Response → Term [fashion.sustainability-directory.com]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. graphpad.com [graphpad.com]
Adjusting incubation times for NNC 11-1607 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NNC 11-1607 in functional assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It functions as a partial agonist at the M1, M3, and M5 mAChR subtypes, while showing no significant effect at the M2 subtype.[4][5] At the M4 receptor, it acts as an agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[4][5]
Q2: Which functional assays are appropriate for characterizing this compound activity?
Given its mechanism of action, the following functional assays are recommended:
-
Phosphatidylinositol (PI) Hydrolysis Assay: To measure the activation of the Gq-coupled M1 receptor.[5]
-
cAMP Accumulation Assay: To measure the inhibition of adenylyl cyclase via the Gi-coupled M4 receptor.[4][5]
Q3: What is a typical starting point for incubation time in these assays?
For both PI hydrolysis and cAMP accumulation assays, a standard starting incubation time is 30 to 60 minutes. However, this is highly dependent on the specific cell system, receptor expression levels, and assay temperature. Empirical optimization is crucial for determining the optimal incubation time for your specific experimental conditions.
Q4: Should I be concerned about receptor desensitization with longer incubation times?
Yes, prolonged exposure to an agonist like this compound can lead to receptor desensitization and internalization, which can result in a decreased signal. This is a key reason why optimizing the incubation time is critical. Time-course experiments are highly recommended to identify the point of maximal signal before significant desensitization occurs.
Troubleshooting Guide: Adjusting Incubation Times
Issue: Low or no signal detected in my functional assay.
| Possible Cause | Troubleshooting Recommendation |
| Incubation time is too short. | The binding of this compound and the subsequent downstream signaling cascade take time. Try increasing the incubation time in increments (e.g., 60, 90, 120 minutes) to see if the signal increases. |
| Sub-optimal agonist concentration. | Perform a dose-response curve to ensure you are using an appropriate concentration of this compound to elicit a response. |
| Low receptor expression. | Confirm the expression of M1 or M4 receptors in your cell line using techniques like Western blot, qPCR, or radioligand binding. |
| Cell health issues. | Ensure cells are healthy and not overgrown or starved, as this can impact their ability to respond to stimuli. |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent incubation timing. | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of agonist to all wells, and carefully time the incubation period before stopping the reaction. |
| Temperature fluctuations. | Ensure the incubator or water bath maintains a stable and uniform temperature throughout the incubation period. |
| Uneven cell plating. | Ensure a homogenous cell suspension and proper mixing before and during cell plating to achieve a consistent cell number in each well. |
Issue: Signal decreases with longer incubation times.
| Possible Cause | Troubleshooting Recommendation |
| Receptor desensitization/internalization. | This is an expected physiological response. Perform a time-course experiment (e.g., measuring the signal at 5, 15, 30, 60, and 120 minutes) to determine the optimal time point for maximal signal before it begins to decline. |
| Substrate depletion. | In enzymatic assays, the substrate may be depleted over longer incubation periods. Ensure that the substrate concentration is not limiting. |
| Compound instability. | While less common for small molecules in standard assay buffers, consider the stability of this compound under your specific experimental conditions if unusually long incubation times are used. |
Experimental Protocols
Phosphatidylinositol (PI) Hydrolysis Assay for M1 Receptor Activation
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the M1 muscarinic receptor
-
Cell culture medium
-
myo-[³H]inositol
-
Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid)
-
Anion exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Labeling: Seed cells in 24- or 48-well plates. Once adherent, incubate the cells with medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells with pre-warmed buffer. Pre-incubate the cells in agonist stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol (B14025) phosphates, allowing them to accumulate.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (start with a time-course of 15, 30, 60, and 90 minutes to determine the optimum).
-
Assay Termination: Stop the reaction by adding the quenching solution and placing the plates on ice.
-
Inositol Phosphate Separation: Separate the inositol phosphates from the free myo-[³H]inositol using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
cAMP Accumulation Assay for M4 Receptor Activation
This protocol is a general guideline for a competitive immunoassay format (e.g., HTRF) and should be adapted to the specific kit manufacturer's instructions.
Materials:
-
Cells expressing the M4 muscarinic receptor
-
Cell culture medium
-
Assay buffer
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, AlphaScreen)
-
384-well white microplates
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the M4 receptor. Resuspend the cells in assay buffer.
-
Forskolin Stimulation: To measure the inhibitory effect of M4 activation, stimulate adenylyl cyclase with a concentration of forskolin that produces a submaximal cAMP response (typically in the low micromolar range).
-
Agonist Addition: In a 384-well plate, add varying concentrations of this compound.
-
Incubation: Add the cell suspension containing forskolin to the wells with this compound. Incubate for a predetermined time (start with a time-course of 15, 30, and 60 minutes) at room temperature or 37°C, as recommended by the assay kit.
-
Detection: Add the detection reagents from the cAMP assay kit (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Signal Measurement: After another incubation period as specified by the kit, read the plate on a compatible plate reader. A decrease in signal will be proportional to the amount of cAMP produced.
Visualizations
Caption: this compound signaling via the M1 receptor.
Caption: this compound signaling via the M4 receptor.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Technical Support Center: NNC 11-1607 Vehicle Control Selection for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate vehicle for in vivo studies of NNC 11-1607, a functionally selective M1/M4 muscarinic acetylcholine (B1216132) receptor agonist.[1][2] Given that many small molecule compounds like this compound can have limited aqueous solubility, proper vehicle selection is critical to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it essential in in vivo studies?
A vehicle is an inert substance used to deliver a test compound, such as this compound, to a biological system.[3] The vehicle control group in an experiment receives the vehicle alone, without the active drug. This is crucial because the vehicle itself can have unintended biological effects, which could be mistakenly attributed to the test compound.[3][4] A proper vehicle control allows researchers to distinguish the pharmacological effects of this compound from any effects caused by the delivery medium.[3]
Q2: What are the common challenges when selecting a vehicle for a compound like this compound?
The primary challenge is often the compound's low solubility in aqueous solutions. This necessitates the use of co-solvents or specialized formulations to achieve the desired concentration for dosing.[3] These vehicles, while necessary for solubilization, can introduce their own toxicity or physiological effects, confounding the study results.[3][4] Therefore, a careful balance must be struck between achieving adequate solubility and minimizing vehicle-induced effects.
Q3: What are some common vehicles used for poorly soluble compounds in in vivo studies?
For compounds with limited water solubility, a variety of vehicles can be considered. The choice depends on the compound's physicochemical properties and the intended route of administration.[3] Common options include:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing agents like Dimethyl Sulfoxide (B87167) (DMSO), Polyethylene Glycol (PEG 400), or ethanol (B145695) to enhance solubility.[3][5]
-
Suspensions: For oral administration, the compound can be suspended in an aqueous medium containing a suspending agent like Carboxymethylcellulose (CMC).[3]
-
Lipid/Oil-based vehicles: For highly lipophilic compounds, oils such as corn or sesame oil can be used.[3][5]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs to improve their aqueous solubility.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Re-evaluate Solubility: Conduct thorough solubility testing of this compound in various vehicles at different temperatures (4°C, room temperature, 37°C).2. Adjust Vehicle Composition: Increase the percentage of the co-solvent (e.g., DMSO, PEG 400) in the vehicle, but be mindful of its potential toxicity.3. Consider a Suspension: If a stable solution is not achievable, consider formulating a suspension using a suspending agent like 0.5% CMC for oral administration.[3] |
| Adverse effects observed in the vehicle control group (e.g., irritation, sedation, altered organ weights) | The chosen vehicle is causing toxicity or unintended physiological effects. | 1. Review Vehicle Tolerability Data: Consult literature for the No-Observed-Effect Levels (NOELs) of the vehicle for the specific animal model and route of administration.2. Conduct a Pilot Tolerability Study: Before the main experiment, administer the vehicle alone to a small group of animals to screen for adverse effects.[3]3. Reduce Vehicle Concentration/Volume: If possible, lower the concentration of the co-solvent or the total volume administered.4. Change the Vehicle or Route of Administration: Some vehicles are better tolerated via certain routes (e.g., oral gavage vs. intraperitoneal injection).[3] |
| Inconsistent or unexpected results in the this compound treated group | The vehicle may be interacting with this compound or affecting its absorption and distribution. | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.2. Check for Vehicle-Drug Interactions: Review literature for any known interactions between the vehicle and the class of compound being studied.3. Evaluate a Different Vehicle: Test an alternative vehicle with a different mechanism of solubilization (e.g., a cyclodextrin-based formulation instead of a co-solvent). |
Quantitative Data Summary
The following table summarizes the No-Observed-Effect Levels (NOELs) for several common vehicles administered orally to rats for 2 weeks. This data can help in selecting a starting point for vehicle concentration in your studies.
| Vehicle | NOEL (mg/kg/day) |
| Polyethylene Glycol 400 (PEG 400) | 1,250[6][7] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000[6][7] |
| Polysorbate 80 (Tween 80) | 250[6][7] |
| Olive Oil | 4,500[6][7] |
| Sesame Oil | 4,500[6][7] |
| Lactic Acid | 600[6][7] |
| Dimethyl Sulfoxide (DMSO) | NOEL not determined due to effects at the lowest dose (1,100 mg/kg/day)[6][7] |
Note: These values are for a specific study in rats and may vary depending on the animal model, strain, and duration of the study. A pilot tolerability study is always recommended.
Experimental Protocols
Protocol: Vehicle Selection and Validation for In Vivo Studies of this compound
-
Characterize this compound Solubility:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., saline, 0.5% CMC, 10% DMSO in saline, 20% PEG 400 in water, corn oil).
-
Test solubility at different temperatures (4°C, room temperature, 37°C) to assess the stability of the formulation.
-
-
Initial Vehicle Screening (Benchtop):
-
Prepare small-scale formulations of this compound in the most promising vehicles from the solubility screen.
-
Observe the physical stability of the formulations over a relevant time period (e.g., 24 hours) for signs of precipitation or separation.
-
-
Pilot Tolerability Study (In Vivo):
-
Select the most promising vehicle(s) based on solubility and stability.
-
Administer the vehicle(s) alone to a small group of animals using the intended route of administration and dose volume.
-
Monitor the animals for any adverse clinical signs (e.g., changes in activity, grooming, posture), body weight changes, and local irritation at the injection site for a predetermined period (e.g., 7 days).
-
At the end of the observation period, a gross necropsy may be performed to look for any organ abnormalities.
-
-
Final Vehicle Selection:
-
Choose the vehicle that effectively solubilizes or suspends this compound at the desired concentration and is well-tolerated by the animals in the pilot study.
-
This vehicle will be used for the vehicle control group in the main efficacy or toxicity study.
-
Visualizations
Caption: Workflow for selecting and validating a vehicle for in vivo studies.
Caption: Simplified signaling pathway of M1/M4 muscarinic acetylcholine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of NNC 11-1607 and Xanomeline: M1/M4 Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NNC 11-1607 and Xanomeline (B1663083), two key agonists of the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). Both compounds have garnered significant interest for their therapeutic potential in treating central nervous system disorders such as Alzheimer's disease and schizophrenia.[1][2] This analysis is supported by experimental data on their binding affinities, functional potencies, and downstream signaling pathways.
Overview of this compound and Xanomeline
This compound is recognized as a selective and functionally selective M1/M4 mAChR agonist.[1][3][4] It is a dimeric analog of a quinuclidine-based muscarinic agonist.[3] Xanomeline is another potent M1/M4-preferring muscarinic receptor agonist.[5][6][7] While it demonstrates high affinity for all five muscarinic receptor subtypes, its functional activity is most pronounced at the M1 and M4 receptors.[8][9] Xanomeline's development for clinical use was initially hampered by cholinergic side effects, which have been addressed in a co-formulation with the peripherally restricted muscarinic antagonist, trospium.[2][9]
Quantitative Comparison of Receptor Activation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of this compound and Xanomeline for M1 and M4 receptors, as reported in various studies. These values provide a quantitative measure of their interaction with and activation of these receptors.
Table 1: Binding Affinities (pKi) of this compound and Xanomeline for Muscarinic Receptors
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| This compound | 8.6 | 8.2 | 8.1 | 8.6 | 8.2 | [10][11] |
| Xanomeline | ~8.5 | ~8.5 | ~8.5 | ~8.5 | ~8.5 | [12] |
| Xanomeline | Low teen nM (Ki) | >30 nM (Ki) | >30 nM (Ki) | Low teen nM (Ki) | >30 nM (Ki) | [13] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Xanomeline has been shown to have nearly identical high affinity for all five muscarinic receptor subtypes in radioligand binding studies.[9][12]
Table 2: Functional Potencies (pEC50) of this compound and Xanomeline
| Compound | Receptor | Assay | Potency (pEC50) | Reference |
| This compound | M1 | Phosphatidylinositol Hydrolysis | - | [3][14] |
| This compound | M4 | cAMP Accumulation Inhibition | - | [1][3] |
| Xanomeline | M1 | Phosphoinositide (PI) Hydrolysis | 7.6 ± 0.09 | [15] |
| Xanomeline | M4 | pERK1/pERK2 Signaling | More potent than at M2 | [12] |
Signaling Pathways
Activation of M1 and M4 receptors by agonists like this compound and Xanomeline initiates distinct intracellular signaling cascades.
M1 Receptor Signaling: The M1 receptor primarily couples to Gq/11 G-proteins.[16] Upon activation, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[16][17] This pathway is crucial for neuronal excitability and synaptic plasticity.[17]
M1 Receptor Signaling Pathway.
M4 Receptor Signaling: The M4 receptor is predominantly coupled to Gi/o G-proteins.[18][19] Activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[18][19][20] This reduction in cAMP modulates the activity of protein kinase A (PKA) and influences ion channel function, ultimately leading to a decrease in neuronal excitability and neurotransmitter release.[19][21]
M4 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to characterize M1/M4 receptor agonists.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Radioligand Binding Assay Workflow.
Protocol Summary:
-
Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 receptors are prepared.[3]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the test compound (this compound or Xanomeline).[12][22]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[12]
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the potency (EC50) and efficacy of a compound.
Phosphoinositide (PI) Hydrolysis Assay (for M1 Receptors):
Protocol Summary:
-
Cell Culture and Labeling: CHO cells expressing the M1 receptor are cultured and labeled with [3H]myo-inositol.[15]
-
Stimulation: The cells are then stimulated with various concentrations of the agonist (e.g., Xanomeline) for a specific time.[15]
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.[15]
cAMP Accumulation Assay (for M4 Receptors):
Protocol Summary:
-
Cell Culture: CHO cells expressing the M4 receptor are cultured.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) and then incubated with varying concentrations of the M4 agonist (e.g., this compound).[1][3]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a genetically encoded cAMP sensor.[20]
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 or EC50 value.[3]
Conclusion
Both this compound and Xanomeline are potent agonists at M1 and M4 muscarinic receptors, with Xanomeline demonstrating broader high-affinity binding across all muscarinic subtypes. Their distinct signaling mechanisms—Gq/11 coupling for M1 and Gi/o coupling for M4—underscore their potential to modulate neuronal activity in different ways. The choice between these compounds for research or therapeutic development may depend on the desired selectivity profile and the specific cellular or physiological outcomes being targeted. The experimental protocols outlined provide a foundation for further comparative studies to elucidate the subtle yet significant differences in their pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] The Muscarinic M1/M4 Receptor Agonist Xanomeline Exhibits Antipsychotic-Like Activity in Cebus apella Monkeys | Semantic Scholar [semanticscholar.org]
- 8. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanomeline - Wikipedia [en.wikipedia.org]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Functional Selectivity of NNC 11-1607 and Other M1/M4 Muscarinic Agonists
For researchers and professionals in drug development, understanding the nuanced signaling profiles of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists is paramount. This guide provides a detailed comparison of the functional selectivity of NNC 11-1607, a novel M1/M4 preferring agonist, with other key M1/M4 agonists, Xanomeline (B1663083) and McN-A-343. The data presented herein, supported by detailed experimental protocols and visual pathway representations, aims to facilitate informed decisions in the pursuit of targeted therapeutics for neurological and psychiatric disorders.
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes. The M1 and M4 subtypes, in particular, have emerged as promising therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.[1] The development of agonists with functional selectivity for these receptors—the ability to preferentially activate specific downstream signaling pathways—offers the potential for more effective and safer drugs with fewer side effects. This guide focuses on comparing the functional selectivity of this compound against the well-characterized M1/M4 agonists, Xanomeline and McN-A-343, by examining their binding affinities and their efficacy in activating G protein-dependent and -independent signaling pathways.
Binding Affinity Profile
The initial interaction of an agonist with its receptor is defined by its binding affinity. The following table summarizes the binding affinities (pKi) of this compound, Xanomeline, and McN-A-343 for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a stronger binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference(s) |
| This compound | 8.6 | 8.2 | 8.1 | 8.1 | 8.2 | [2][3][4] |
| Xanomeline | 7.4 | 7.2 | 7.1 | 7.4 | 7.3 | [5] |
| McN-A-343 | 5.05 (rat) | 5.22 (rat) | - | - | - | [6] |
Note: Data for McN-A-343 is from rat tissues and may not be directly comparable to human receptor data.
Functional Selectivity at the M1 Receptor
The M1 muscarinic receptor primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[7] However, agonist binding can also trigger G protein-independent signaling through the recruitment of β-arrestin proteins. The ability of an agonist to preferentially activate one pathway over the other is a key aspect of its functional selectivity.
The tables below present the potency (pEC50) and efficacy (Emax) of the compared agonists in activating the Gαq pathway and β-arrestin 2 recruitment at the M1 receptor.
M1 Receptor - Gαq Activation
| Compound | pEC50 | Emax (% of Acetylcholine) | Reference(s) |
| This compound | Data not available | Data not available | |
| Xanomeline | 8.43 | 106.8 | [8] |
| McN-A-343 | 8.96 | 123 | [8] |
M1 Receptor - β-Arrestin 2 Recruitment
| Compound | pEC50 | Emax (% of Acetylcholine) | Reference(s) |
| This compound | Data not available | Data not available | |
| Xanomeline | 8.87 | 100 | [8] |
| McN-A-343 | 6.01 | 101.7 | [8] |
Functional Selectivity at the M4 Receptor
The M4 muscarinic receptor typically couples to the Gi/o family of G proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[9] Similar to the M1 receptor, the M4 receptor can also engage β-arrestin signaling pathways.
Published data on the functional selectivity of this compound at the M4 receptor is limited. One study noted that in CHO M4 cells, this compound produced bell-shaped concentration-response curves in forskolin-stimulated cAMP accumulation assays, suggesting a complex interaction.[1] For Xanomeline, functional data indicates it is a biased agonist at the M4 receptor, showing a preference for G protein activation over β-arrestin recruitment.[10]
M4 Receptor - Gαi Activation (cAMP Inhibition)
| Compound | pEC50 | Emax (% Inhibition) | Reference(s) |
| This compound | Data not available | Data not available | |
| Xanomeline | 8.85 (Gαi2 activation) | - | [10] |
| McN-A-343 | Data not available | Data not available |
M4 Receptor - β-Arrestin 2 Recruitment
| Compound | pEC50 | Emax (% of Acetylcholine) | Reference(s) |
| This compound | Data not available | Data not available | |
| Xanomeline | 6.73 | - | [11] |
| McN-A-343 | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical workflow for assessing functional selectivity.
Caption: M1 and M4 receptor signaling pathways.
Caption: Experimental workflow for assessing functional selectivity.
Caption: Logical determination of functional selectivity.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are performed to determine the affinity of a compound for a specific receptor. Membranes from cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and various concentrations of the competing test compound (this compound, Xanomeline, or McN-A-343). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). After incubation, the membranes are washed, and the bound radioactivity is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay (for M1/Gq signaling)
This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of Gq/11 activation. Cells expressing the M1 receptor are pre-labeled with [³H]-myo-inositol. The cells are then stimulated with varying concentrations of the agonist in the presence of LiCl (to inhibit inositol monophosphatase). The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. The concentration of agonist that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis of the concentration-response curves.
cAMP Accumulation Assay (for M4/Gi signaling)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o protein activation. Cells expressing the M4 receptor are incubated with the agonist at various concentrations in the presence of an adenylyl cyclase stimulator, such as forskolin. The reaction is terminated, and the intracellular cAMP levels are measured using a variety of methods, including competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays. The concentration of agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) and the maximal inhibition (Emax) are calculated from the concentration-response curves.
β-Arrestin Recruitment Assay
β-arrestin recruitment assays are used to quantify the interaction between the activated GPCR and β-arrestin. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. In this assay, the receptor (e.g., M1 or M4) is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist stimulation, the receptor and β-arrestin are brought into close proximity, allowing for energy transfer from the donor to the acceptor, which can be measured as a change in the light emission ratio. Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment. Other methods include enzyme complementation assays (e.g., PathHunter) where the receptor and β-arrestin are tagged with enzyme fragments that form an active enzyme upon interaction.[12]
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound, Xanomeline, and McN-A-343. While all three compounds exhibit a preference for M1 and M4 receptors, their functional selectivity profiles, particularly concerning G protein versus β-arrestin signaling, are likely to differ. The available data suggests that Xanomeline and McN-A-343 are potent activators of the M1-Gαq pathway. However, a significant data gap exists for the functional activity of this compound across both G protein and β-arrestin pathways for M1 and M4 receptors. Further experimental investigation is required to fully elucidate its functional selectivity and to understand its therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies aimed at characterizing novel muscarinic agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity [frontiersin.org]
- 10. Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Binding Profile of NNC 11-1607 and Other Muscarinic Agonists
This guide provides a detailed comparison of the off-target binding profile of the muscarinic agonist NNC 11-1607 with other selected muscarinic agonists, including xanomeline, sabcomeline, milameline, and the classical agonist oxotremorine (B1194727). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visualization of relevant biological pathways.
Data Presentation: Comparative Binding Profiles
The following tables summarize the binding affinities (as pKi values) of this compound and comparator compounds for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) and a selection of off-target receptors. A higher pKi value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Subtype Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 8.6 | 8.2 | 8.1 | 8.1 | 8.2 |
| Xanomeline | 8.3 | 7.8 | 7.9 | 8.3 | 7.8 |
| Sabcomeline | 8.0 | 7.2 | 7.1 | 7.4 | 7.3 |
| Milameline | 7.5 | 7.7 | 7.4 | 7.5 | 7.4 |
| Oxotremorine | 5.5 - 6.0 | 5.0 - 6.6 | 5.3 | 5.2 | 5.1 - 7.26 |
Table 2: Off-Target Receptor Binding Affinities (pKi)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT2B | Alpha-1 Adrenergic |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Xanomeline | 6.5 | 7.1 | 7.4 | 7.5 |
| Sabcomeline | Affects D2 binding | Data not available | Data not available | Data not available |
| Milameline | No significant binding | No significant binding | No significant binding | No significant binding |
| Oxotremorine | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound (like this compound) to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation: a. Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors. b. The homogenate is centrifuged at low speed to remove large debris. c. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. d. The membrane pellet is washed and resuspended in an appropriate assay buffer. e. Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Binding Assay: a. The assay is typically performed in a 96-well plate format. b. To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound. c. For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., atropine) is added to a set of wells. d. The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand: a. The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. b. The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis: a. The filters are dried, and a scintillation cocktail is added. b. The radioactivity retained on the filters is measured using a scintillation counter. c. Specific binding is calculated by subtracting the non-specific binding from the total binding. d. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. e. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The results are often expressed as pKi (-log Ki).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways activated by muscarinic agonists.
Gq Signaling Pathway (M1, M3, and M5 Receptors)
M1, M3, and M5 muscarinic receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and subsequent downstream signaling events.
Caption: Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.
Gi Signaling Pathway (M2 and M4 Receptors)
M2 and M4 muscarinic receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.
Experimental Workflow: Radioligand Displacement Assay
The following diagram illustrates the key steps in a radioligand displacement binding assay.
Caption: Workflow for a radioligand displacement binding assay.
A Head-to-Head Comparison of NNC 11-1607 and Novel M1/M4 Receptor Agonists for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The M1 and M4 muscarinic acetylcholine (B1216132) receptors are critical targets in the central nervous system for the development of novel therapeutics for neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Activation of the Gq-coupled M1 receptor is associated with improvements in cognition, while activation of the Gi-coupled M4 receptor can modulate dopamine (B1211576) signaling, offering antipsychotic effects. This guide provides a head-to-head comparison of NNC 11-1607, a functionally selective M1/M4 agonist, with other novel M1/M4 agonists and positive allosteric modulators (PAMs), supported by experimental data.
Pharmacological Profile: A Comparative Overview
The following tables summarize the binding affinities and functional potencies of this compound and other key M1/M4 receptor modulators. Data has been compiled from various sources and is presented to facilitate a comparative analysis of their pharmacological profiles.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 | Primary Reference(s) |
| This compound | 8.6 | No discernible effect | - | 8.1 | - | [1][2] |
| Xanomeline | 7.1 - 7.7 | 6.9 - 7.3 | 7.4 | 7.4 - 7.7 | 7.4 | [3][4][5] |
| Emraclidine (PAM) | Inactive | Inactive | Inactive | M4 PAM | Inactive | [6][7] |
| VU0467154 (PAM) | Inactive | Inactive | Inactive | 7.75 (rat), 6.2 (human) | Inactive | [2][8] |
| LY2119620 (PAM) | Inactive | M2/M4 PAM | Inactive | M2/M4 PAM | Inactive | [9][10] |
Table 2: Functional Activity at M1 and M4 Receptors (pEC50 / Emax)
| Compound | Receptor | Assay Type | pEC50 | Emax (% of Full Agonist) | Primary Reference(s) |
| This compound | M1 | PI Hydrolysis | - | Partial Agonist | [1][10] |
| M4 | cAMP Inhibition | - | - | [11] | |
| Xanomeline | M1 | PI Hydrolysis | 7.77 | ~100% | [3] |
| M4 | Calcium Mobilization | 7.85 | 90% | [12] | |
| Emraclidine (PAM) | M4 | - | - | - | [6][7] |
| VU0467154 (PAM) | M4 | Calcium Mobilization | 6.2 (human) | ~55% (of ACh max) | [7][8] |
| LY2119620 (PAM) | M4 | GTPγS Binding | Potentiates Oxo-M | - | [9] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of M1 and M4 receptor activation, it is crucial to visualize their respective signaling cascades and the experimental workflows used to measure their activity.
M1 and M4 Receptor Signaling Pathways
M1 receptors primarily couple to Gq proteins, initiating the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). In contrast, M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU0467154 | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bioline.ru [bioline.ru]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of NNC 11-1607 and Established Alzheimer's Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the novel M1/M4 muscarinic acetylcholine (B1216132) receptor agonist, NNC 11-1607, against established Alzheimer's disease (AD) treatments. Due to a lack of publicly available, direct comparative in vitro studies, this document synthesizes data from individual studies on this compound and established therapies, focusing on key pathological markers of AD.
Introduction to Therapeutic Strategies
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. Current therapeutic strategies primarily target symptomatic relief or the underlying pathology.
This compound , a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist, represents a promising therapeutic avenue.[1] Its mechanism of action involves the potentiation of cholinergic signaling, which is known to be impaired in AD. Activation of M1 and M4 receptors is thought to play a role in cognitive processes and may offer neuroprotective effects.
Established Alzheimer's Treatments include:
-
Acetylcholinesterase inhibitors (AChEIs) like Donepezil (B133215) , which increase the levels of acetylcholine in the synaptic cleft.
-
NMDA receptor antagonists such as Memantine (B1676192) , which protect against glutamate-induced excitotoxicity.
-
Anti-amyloid monoclonal antibodies like Lecanemab , which target and promote the clearance of Aβ aggregates.
This guide will compare the in vitro data available for these compounds across key AD-relevant assays.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and established AD treatments. It is critical to note that these data are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Treatment | Cell Model | Assay | Endpoint | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available | No publicly available in vitro data on Aβ modulation. |
| Donepezil | SH-SY5Y neuroblastoma cells | ELISA | Aβ Levels | Dose-dependent reduction of total Aβ accumulation. |
| Lecanemab | Human iPSC-derived microglial cultures | Phagocytosis Assay | Aβ Clearance | Enhanced microglial clearance of Aβ plaques.[2][3] |
Table 2: Neuroprotective Effects
| Treatment | Cell Model | Assay | Endpoint | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available | No publicly available in vitro data on neuroprotection. |
| Donepezil | PC12 cells | MTT Assay | Cell Viability | Increased cell viability against Aβ25-35-induced toxicity.[4] |
| Memantine | Cultured rat hippocampal neurons | Microscopic analysis | Neuronal Viability | Protected against NMDA and Aβ1-42-induced neuronal damage.[5] |
Table 3: Effects on Tau Pathology
| Treatment | Cell Model | Assay | Endpoint | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available | No publicly available in vitro data on tau pathology. |
| Established Treatments | Various | Western Blot, ELISA | Tau Phosphorylation | Data on direct effects of Donepezil, Memantine, or Lecanemab on tau phosphorylation in vitro is limited and often secondary to their primary mechanism. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. psypost.org [psypost.org]
- 4. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
Comparative Side-Effect Profile of Muscarinic Acetylcholine Receptor (mAChR) Agonists: NNC 11-1607 in Context
A critical analysis of the available data on the side-effect profiles of NNC 11-1607 and other prominent muscarinic acetylcholine (B1216132) receptor (mAChR) agonists reveals a significant gap in the publicly accessible information for this compound. Despite its characterization as a selective M1/M4 receptor agonist with potential therapeutic applications in central nervous system disorders like Alzheimer's disease and schizophrenia, a detailed preclinical or clinical side-effect profile for this compound is not available in the public domain.[1][2][3]
This guide, therefore, aims to provide a comprehensive comparison based on the available data for other well-established mAChR agonists—pilocarpine, cevimeline, and xanomeline (B1663083). This information serves as a crucial reference for researchers and drug development professionals, offering insights into the expected cholinergic side effects and the experimental methodologies used to assess them.
Executive Summary of Side-Effect Profiles
The most commonly observed side effects associated with systemic administration of mAChR agonists are a direct consequence of their mechanism of action—the stimulation of muscarinic receptors throughout the body. These effects are often dose-limiting and represent a significant challenge in the development of new therapies. A summary of the prevalent side effects for pilocarpine, cevimeline, and xanomeline is presented below.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical trials for pilocarpine, cevimeline, and xanomeline. It is important to note that the patient populations and study designs may vary, affecting the direct comparability of the percentages.
| Adverse Event | Pilocarpine | Cevimeline | Xanomeline (with Trospium) |
| Sweating | 29-68% | 19-63% | ~5% |
| Nausea | 4-15% | 14-20% | 7-18% |
| Diarrhea | 4-7% | 10% | ~5% |
| Rhinitis | 5-14% | 11% | Not Reported |
| Headache | 11% | 2-13% | Not Reported |
| Dizziness | 5-12% | 4% | ~5% |
| Urinary Frequency | 9-12% | Not Reported | Not Reported |
| Dry Mouth | Not Applicable | Not Applicable | 7-10% (Anticholinergic effect of Trospium) |
| Constipation | Not Reported | Not Reported | 8-15% (Anticholinergic effect of Trospium) |
Note: Data is compiled from various clinical trials and prescribing information. Percentages can vary based on dosage and patient population.
Signaling Pathways and Side-Effect Mediation
Muscarinic acetylcholine receptors are G-protein coupled receptors with five subtypes (M1-M5) that are widely distributed throughout the body. The activation of these receptors in different tissues mediates both the therapeutic effects and the adverse side effects of mAChR agonists.
Detailed Experimental Protocols
The assessment of cholinergic side effects in preclinical studies is crucial for predicting the safety profile of novel mAChR agonists. Standardized animal models are employed to quantify these effects.
Measurement of Sialorrhea (Excessive Salivation) in Rodents
Objective: To quantify the amount of saliva produced following the administration of a mAChR agonist.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one hour before the test.
-
Baseline Measurement: Pre-weighed cotton swabs are placed in the animal's mouth for a defined period (e.g., 2 minutes) to collect baseline saliva secretion. The swabs are then re-weighed.
-
Drug Administration: The test compound (e.g., this compound) or a reference agonist (e.g., pilocarpine) is administered, typically via subcutaneous or intraperitoneal injection.
-
Saliva Collection: At specific time points post-administration, pre-weighed cotton swabs are again placed in the mouth for a defined period to collect saliva.
-
Quantification: The amount of saliva is determined by the change in weight of the cotton swabs. Results are often expressed as mg of saliva per unit of time.
References
Validating NNC 11-1607 Binding Kinetics: A Comparative Guide Using [3H]NMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of the M1/M4 selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, NNC 11-1607, with the well-characterized antagonist radioligand, [3H]N-methylscopolamine ([3H]NMS). The data presented is supported by detailed experimental protocols to assist researchers in validating and comparing the binding properties of novel compounds against this established standard.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound and [3H]NMS for the human muscarinic receptor subtypes (M1-M5). This data is crucial for understanding the selectivity profile of this compound and for designing robust validation assays.
| Ligand | Receptor Subtype | Binding Parameter | Value | Reference |
| This compound | M1 | pKi | 8.6 | [1] |
| M2 | pKi | 8.2 | [1] | |
| M3 | pKi | 8.1 | [1] | |
| M4 | pKi | 8.1 | [1] | |
| M5 | pKi | 8.2 | [1] | |
| [3H]NMS | M1 | Kd (nM) | 0.25 ± 0.03 | [2] |
| Bmax (pmol/mg protein) | 1.8 ± 0.1 | [2] | ||
| M2 | Kd (nM) | 0.18 ± 0.02 | [2] | |
| Bmax (pmol/mg protein) | 2.5 ± 0.2 | [2] | ||
| M3 | Kd (nM) | 0.22 ± 0.03 | [2] | |
| Bmax (pmol/mg protein) | 1.5 ± 0.1 | [2] | ||
| M4 | Kd (nM) | 0.29 ± 0.04 | [2] | |
| Bmax (pmol/mg protein) | 1.2 ± 0.1 | [2] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for saturation and competition binding assays are provided below. These protocols are essential for researchers aiming to validate the binding kinetics of this compound or other novel compounds.
Saturation Binding Assay for [3H]NMS
This experiment determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [3H]NMS for a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M4 muscarinic receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS)
-
Non-specific Binding Control: Atropine (B194438) (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add assay buffer, increasing concentrations of [3H]NMS (e.g., 0.01-10 nM), and either assay buffer (for total binding) or 1 µM atropine (for non-specific binding).
-
Initiate Binding: Add the membrane suspension to each well to start the reaction. The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [3H]NMS and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
Competition Binding Assay for this compound
This experiment determines the inhibitory constant (Ki) of this compound by measuring its ability to displace [3H]NMS from the receptor.
Materials:
-
Same as for the saturation binding assay.
-
Test Compound: this compound
Procedure:
-
Membrane and Radioligand Preparation: Prepare the cell membranes and a fixed concentration of [3H]NMS (typically at or near its Kd value) in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the fixed concentration of [3H]NMS, and increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M). Include wells for total binding (no this compound) and non-specific binding (1 µM atropine).
-
Initiate Binding: Add the membrane suspension to each well.
-
Incubation: Incubate as described for the saturation assay.
-
Termination and Quantification: Terminate and quantify as described for the saturation assay.
-
Data Analysis: Plot the percentage of specific [3H]NMS binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]NMS used and Kd is the dissociation constant of [3H]NMS determined from the saturation binding assay.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assays.
Caption: this compound Signaling at M1/M4 Receptors.
References
- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
Unveiling the Selectivity of NNC 11-1607: A Comparative Guide for GPCR Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the G protein-coupled receptor (GPCR) cross-reactivity of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. This document summarizes key experimental data, outlines detailed methodologies for assessing receptor binding and functional activity, and visualizes relevant pathways and workflows to inform future research and development.
This compound has emerged as a valuable tool in the study of cholinergic signaling, with potential therapeutic applications in neurological and psychiatric disorders.[1][2] Its efficacy and safety are intrinsically linked to its selectivity profile. This guide delves into the specifics of its cross-reactivity with other muscarinic receptor subtypes, providing a framework for comparison with other cholinergic agonists.
Quantitative Analysis of Muscarinic Receptor Cross-Reactivity
The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been characterized through radioligand binding assays. The data presented below, derived from studies using Chinese hamster ovary (CHO) cell membranes expressing individual human mAChR subtypes, facilitates a direct comparison of its selectivity.[3][4]
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| This compound | 8.6 | 8.2 | 8.1 | 8.1 | 8.2 |
| Oxotremorine | 5.5–6.0 | 5.0–6.6 | 5.3 | 5.2 | 5.1–7.26 |
| Pilocarpine | 4.9–5.1 | 4.9 | 5.1 | 5.2 | 5.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[5]
In functional assays, this compound acts as a partial agonist at M1, M3, and M5 mAChRs, as determined by phosphatidylinositol hydrolysis.[3][4] Notably, it displays no discernible effects at the M2 mAChR.[3][4] At the M4 mAChR, its agonistic activity is characterized by the inhibition of forskolin-stimulated cAMP accumulation.[1][2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays used to characterize this compound.
Radioligand Binding Assay for GPCR Cross-Reactivity
This protocol provides a general framework for determining the binding affinity of a test compound against a panel of GPCRs.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphatidylinositol Hydrolysis Assay
This assay is used to measure the functional activity of agonists at Gq/11-coupled GPCRs, such as the M1, M3, and M5 muscarinic receptors.
Objective: To quantify the production of inositol (B14025) phosphates (IPs) in response to receptor activation.
Materials:
-
CHO cells expressing the target Gq/11-coupled GPCR
-
[³H]myo-inositol
-
Serum-free medium
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., ice-cold 0.1 M formic acid)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with [³H]myo-inositol in a serum-free medium. This incorporates the radiolabel into the membrane phosphoinositides.
-
Washing: Wash the cells to remove unincorporated [³H]myo-inositol.
-
Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and then stimulate with the test compound at various concentrations for a specific time.
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
IP Separation: Separate the total IPs from the unincorporated [³H]myo-inositol using anion-exchange chromatography with Dowex resin.
-
Quantification: Elute the IPs and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]IPs produced as a function of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay is employed to assess the functional activity of agonists at Gi/o-coupled GPCRs (like the M2 and M4 receptors) or Gs-coupled GPCRs.
Objective: To measure the inhibition or stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
Materials:
-
CHO cells expressing the target Gi/o or Gs-coupled GPCR
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with IBMX to prevent cAMP degradation.
-
Stimulation:
-
For Gi-coupled receptors: Add the test compound along with forskolin to stimulate adenylyl cyclase.
-
For Gs-coupled receptors: Add the test compound alone.
-
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis:
-
For Gi-coupled receptors: Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC50.
-
For Gs-coupled receptors: Plot the amount of cAMP produced against the agonist concentration to determine the EC50.
-
Signaling Pathways of M1 and M4 Muscarinic Receptors
This compound's functional selectivity for M1 and M4 receptors is a key aspect of its pharmacological profile. The diagram below illustrates the distinct signaling cascades initiated by the activation of these two receptor subtypes.
Concluding Remarks
This guide provides a foundational understanding of the cross-reactivity profile of this compound, with a primary focus on its interactions within the muscarinic receptor family. The provided data and protocols offer a framework for comparative analysis with other muscarinic agonists and for designing further studies to explore its selectivity against a broader range of GPCRs. A thorough understanding of a compound's selectivity is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NNC 11-1607 and Other Tool Compounds for M1/M4 Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NNC 11-1607 with other commonly used tool compounds in the study of M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). The selection of an appropriate tool compound is critical for elucidating the physiological roles of these receptors and for the development of novel therapeutics targeting central nervous system disorders such as Alzheimer's disease and schizophrenia.[1] This document summarizes key pharmacological data, details experimental methodologies for compound characterization, and visualizes relevant biological and experimental workflows.
Pharmacological Comparison of M1/M4 Tool Compounds
The following tables summarize the binding affinities and functional potencies of this compound and other selected M1/M4 tool compounds. Data has been compiled from various sources and should be interpreted with consideration of potential inter-assay variability.
Table 1: Binding Affinities (pKi) of Tool Compounds at Muscarinic Receptor Subtypes
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | Reference |
| This compound | 8.6 | 8.2 | 8.1 | 8.1 | 8.2 | [2] |
| Xanomeline | ~7.4 (partial agonist) | - | - | ~7.4 (partial agonist) | - | [3] |
| Iperoxo | 9.87 (pEC50) | 10.1 (pEC50) | 9.78 (pEC50) | - | - | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration.
Table 2: Functional Potencies (pEC50/pIC50) and Efficacy of Tool Compounds
| Compound | Receptor | Assay Type | Potency (pEC50/pIC50) | Efficacy (% of ACh max) | Reference |
| This compound | M4 | cAMP Accumulation | - (Inhibits forskolin-stimulated cAMP) | - | [1][2] |
| Xanomeline | M1 | Phosphoinositide Hydrolysis | - | Partial Agonist | [5] |
| Xanomeline | M4 | - | - | Full Agonist | [5] |
| VU0467319 (M1 PAM) | M1 | Calcium Mobilization | 6.31 (492 nM) | 71.3% | [6][7][8][9][10] |
| VU0467154 (M4 PAM) | M4 | Calcium Mobilization (rat) | 7.75 (17.7 nM) | 68% | [11] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration for agonists. pIC50 is the negative logarithm of the half-maximal inhibitory concentration for antagonists. PAMs (Positive Allosteric Modulators) potentiate the effect of the endogenous agonist, acetylcholine (ACh).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for M1-M5 mAChR subtypes.
Materials:
-
Cell membranes expressing the human M1, M2, M3, M4, or M5 receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-pirenzepine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., 1 µM atropine).
-
Glass fiber filter mats.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound or vehicle control. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.[12][13][14][15][16]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay is used to measure the activation of Gq-coupled receptors like M1, M3, and M5.
Objective: To determine the potency (EC50) and efficacy of test compounds in stimulating PI hydrolysis.
Materials:
-
Cells expressing the human M1, M3, or M5 receptor subtype.
-
[3H]-myo-inositol.
-
Agonist stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Test compounds at various concentrations.
-
Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Label the cells by incubating with [3H]-myo-inositol overnight.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with agonist stimulation buffer.
-
Add test compounds at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Isolate the inositol (B14025) phosphates (IPs) from the cell lysates using anion exchange chromatography.
-
Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs produced against the concentration of the test compound to determine the EC50 and maximal response.[17][18][19][20][21]
cAMP Accumulation Assay
This functional assay is used to measure the inhibition of adenylyl cyclase activity mediated by Gi-coupled receptors like M2 and M4.
Objective: To determine the potency (IC50) and efficacy of test compounds in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing the human M2 or M4 receptor subtype.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compounds at various concentrations.
-
Lysis buffer.
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine the IC50 and maximal inhibition.[22][23][24][25]
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for M1 (Gq-coupled) and M4 (Gi-coupled) muscarinic receptors.
Experimental Workflow for Compound Characterization
Caption: A typical experimental workflow for the characterization and development of M1/M4 tool compounds.
Logical Relationships in Compound Selection
Caption: Decision tree for selecting an appropriate M1/M4 tool compound based on the research objective.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of muscarinic receptor function in developing oligodendrocytes by agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Muscarinic receptor activation of phosphatidylcholine hydrolysis. Relationship to phosphoinositide hydrolysis and diacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. derangedphysiology.com [derangedphysiology.com]
Reproducibility of NNC 11-1607 Effects: A Comparative Guide Based on Available Data
A comprehensive analysis of the existing literature reveals that the biological effects of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, have been predominantly characterized in Chinese Hamster Ovary (CHO) cells genetically engineered to express specific human muscarinic receptor subtypes. While these studies provide valuable insights into its receptor binding affinity and functional activity, a notable gap exists in the scientific literature regarding the reproducibility of these effects across a broader range of cell lines, such as those derived from neuronal or cancerous tissues. This guide summarizes the available data, highlighting the need for further investigation in more diverse cellular models to fully establish the translational potential of this compound.
Quantitative Analysis of this compound Activity in CHO Cell Lines
The primary cell line utilized for characterizing this compound has been the CHO cell line, which does not endogenously express muscarinic receptors and is therefore an ideal model for studying the effects of individual, exogenously expressed receptor subtypes. The binding affinity of this compound to human M1-M5 muscarinic receptors expressed in CHO cells has been quantified, with the data presented in the table below.
| Cell Line | Receptor Subtype | Parameter | Value | Reference |
| CHO | M1 | pKi | 8.6 | [1] |
| CHO | M2 | pKi | 8.2 | [2] |
| CHO | M3 | pKi | 8.1 | [1] |
| CHO | M4 | pKi | 8.1 | [1] |
| CHO | M5 | pKi | 8.2 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
Functionally, this compound has been demonstrated to act as a partial agonist at M1, M3, and M5 muscarinic receptors. This is evidenced by its ability to stimulate phosphatidylinositol hydrolysis, a hallmark of Gq/11 protein-coupled receptor activation. In contrast, at the M4 receptor, which couples to Gi/o proteins, this compound inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation.[3][4] Notably, no discernible functional effect has been observed at the M2 receptor in similar cAMP accumulation assays.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used to characterize the effects of this compound.
Phosphatidylinositol Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates, a downstream consequence of M1, M3, and M5 receptor activation.
-
Cell Culture and Labeling: CHO cells stably expressing the muscarinic receptor subtype of interest are cultured in appropriate media. For labeling, cells are incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: After labeling, cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate. Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid). The cell lysates are then neutralized.
-
Chromatographic Separation: The aqueous phase containing the inositol phosphates is separated from the lipid phase. The total inositol phosphates are then isolated using anion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting. Data are typically analyzed to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
cAMP Accumulation Assay
This assay is used to determine the effect of this compound on the M4 muscarinic receptor, which inhibits adenylyl cyclase activity.
-
Cell Culture: CHO cells stably expressing the M4 muscarinic receptor are cultured to an appropriate confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Agonist and Forskolin Stimulation: Cells are then incubated with varying concentrations of this compound in the presence of forskolin. Forskolin is a direct activator of adenylyl cyclase and is used to stimulate cAMP production.
-
Cell Lysis: The reaction is stopped by lysing the cells, typically with a lysis buffer provided in a commercial assay kit.
-
cAMP Quantification: The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays. The data are analyzed to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the molecular mechanisms of this compound action, the following diagrams are provided.
Conclusion and Future Directions
The available data robustly demonstrate the binding and functional characteristics of this compound in engineered CHO cell lines. It exhibits high affinity for all five muscarinic receptor subtypes with functional selectivity as a partial agonist for M1, M3, and M5 receptors, and as an inhibitor of adenylyl cyclase via the M4 receptor.
However, the critical question of whether these effects are reproducible in other, more physiologically relevant cell lines remains unanswered. The absence of studies in neuronal cell lines (such as SH-SY5Y or PC12), primary neurons, or various cancer cell lines, which are known to express muscarinic receptors, is a significant limitation in the current understanding of this compound's pharmacology. To establish the broader applicability and potential therapeutic utility of this compound, future research should prioritize the investigation of its effects in a diverse panel of cell lines. Such studies would not only confirm the reproducibility of its action but also uncover potentially novel, cell-type-specific responses, which is essential for guiding further drug development efforts.
References
- 1. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for NNC 11-1607
For researchers, scientists, and drug development professionals handling NNC 11-1607, a selective M1/M4 muscarinic acetylcholine (B1216132) receptor agonist, ensuring proper disposal is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions is not publicly available, established protocols for handling potent, biologically active heterocyclic compounds in a laboratory setting provide a clear framework for its safe management and disposal.
Chemical Identity:
-
Common Name: this compound
-
Full Chemical Name: 8-[4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane[1]
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. All personnel must be equipped with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To prevent inhalation of any powders or aerosols. |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of potent, non-volatile, solid organic compounds.
Step 1: Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spill cleanups, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Labeling
Proper labeling is crucial for safe disposal. The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its full chemical name.
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Nnc 11-1607
Disclaimer: As a specific Safety Data Sheet (SDS) for Nnc 11-1607 is not publicly available, this guide is based on general best practices for handling potentially hazardous research chemicals. Researchers must always perform a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the handling and disposal of this compound, a non-selective muscarinic acetylcholine (B1216132) receptor agonist. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The minimum personal protective equipment required when handling this compound includes a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1][2][3] The specific type of glove material should be chosen based on the solvent used to dissolve the compound. Nitrile gloves are a common choice for incidental contact.[1] For procedures with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[1][2] All PPE should be removed before leaving the laboratory.[3]
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Additional PPE (Based on Risk Assessment) |
| Torso/Arms | Laboratory Coat | Chemical-resistant apron |
| Eyes | Safety Glasses with Side Shields | Chemical Splash Goggles, Face Shield[1][2] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile)[1] | Double-gloving |
| Respiratory | Not generally required for small quantities handled in a fume hood | Respirator (consult EHS for selection)[2] |
II. Operational Plan: Handling and Storage
A. Engineering Controls: this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
B. Handling Procedures:
-
Preparation: Before handling, read all available information on muscarinic agonists to understand potential hazards.[5] Ensure that an emergency eyewash station and safety shower are accessible.[4]
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.
C. Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The container should be clearly labeled with the compound name, concentration, date, and any hazard warnings.
III. Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[7][8]
A. Waste Segregation:
-
Do not mix chemical waste with regular trash.[8]
-
Segregate waste streams based on their chemical properties (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).
B. Waste Containers:
-
Use designated, leak-proof, and chemically compatible containers for hazardous waste.[7][9]
-
Keep waste containers closed except when adding waste.[8]
-
Label all waste containers clearly with their contents.
C. Disposal Procedure: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This is typically managed by the EHS department.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates a general workflow for safely handling a research compound like this compound.
Caption: General laboratory workflow for handling research chemicals.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. research.columbia.edu [research.columbia.edu]
- 4. wilcoprime.com [wilcoprime.com]
- 5. quora.com [quora.com]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
